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Core Science & Biosynthesis

Foundational

Multinuclear NMR Spectrum Assignments for 2-Chloro-1-fluoro-4-propoxybenzene: A Technical Guide

Executive Summary Halogenated aromatic ethers are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. The incorporation of fluorine and chlorine atoms modulates lipophilicity, metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated aromatic ethers are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. The incorporation of fluorine and chlorine atoms modulates lipophilicity, metabolic stability, and target binding affinity. However, the structural elucidation of these heavily substituted aromatics via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The spin-1/2 nature of the 19F nucleus introduces complex heteronuclear scalar couplings ( JHF​ and JCF​ ) that propagate through the carbon framework, often obscuring standard 1H and 13C assignments[1].

This whitepaper provides an in-depth, mechanistic guide to the rigorous assignment of the 1H and 13C NMR spectra for 2-chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5)[2]. By synthesizing empirical chemical shift rules with heteronuclear coupling theory, this guide establishes a self-validating analytical workflow for complex fluorinated benzenes.

Structural and Electronic Analysis

To accurately predict and assign the NMR spectra, we must first analyze the electronic environment of 2-chloro-1-fluoro-4-propoxybenzene. The molecule consists of a central benzene ring substituted at positions 1, 2, and 4:

  • C1 (-F): Highly electronegative (-I effect) but acts as a strong π -donor via resonance (+R effect).

  • C2 (-Cl): Moderately electronegative (-I effect) with weak +R resonance.

  • C4 (-O-CH 2​ CH 2​ CH 3​ ): The propoxy group is a powerful electron-donating group (+R effect), strongly shielding the ortho and para positions.

The interplay of these inductive and resonance effects dictates the electron density at each carbon and proton, directly governing their chemical shifts ( δ ). Furthermore, the 19F nucleus (100% natural abundance, spin I=1/2 ) will couple with both protons and carbons, creating distinct multiplet patterns that serve as diagnostic structural markers[3].

Experimental Methodology & Self-Validating Protocols

To ensure absolute confidence in spectral assignments, a multi-nuclear, multi-experiment approach is required. Relying solely on standard 1D 13C{1H} spectra for fluorinated compounds often leads to misassignments due to overlapping JCF​ multiplets[1]. The following protocol establishes a self-validating loop.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of 2-chloro-1-fluoro-4-propoxybenzene in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • 1H NMR Acquisition: Acquire a standard 1D proton spectrum (e.g., Bruker zg30 pulse program) at 400 MHz. Ensure a sufficient relaxation delay (D1 2 seconds) for accurate integration of the propoxy chain versus the aromatic protons.

  • 13C{1H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum (zgpg30) at 100 MHz. Causality Note: While protons are decoupled, the 19F nucleus remains coupled, resulting in doublets for nearly all aromatic carbons.

  • 13C{1H,19F} Dual-Decoupled Acquisition (Validation Step): Acquire a carbon spectrum with simultaneous decoupling of both 1H and 19F nuclei. Causality Note: This collapses all JCF​ multiplets into sharp singlets, definitively proving which splittings in the previous step were caused by fluorine, thereby validating the carbon skeleton assignment[1].

NMR_Workflow S1 Sample Preparation (CDCl3 + TMS) S2 1H NMR Acquisition (zg30 pulse) S1->S2 S3 13C{1H} NMR (zgpg30 pulse) S1->S3 S5 Data Processing & Multiplet Analysis S2->S5 S4 13C{1H, 19F} NMR (Dual Decoupling) S3->S4 Resolve C-F Splitting S4->S5

Fig 1: Step-by-step multinuclear NMR acquisition workflow for fluorinated aromatics.

1H NMR Spectrum Assignment

The 1H NMR spectrum can be divided into two distinct regions: the aliphatic propoxy chain and the complex aromatic region.

Aliphatic Region (Propoxy Group)

The propoxy chain represents a classic first-order A3​M2​X2​ spin system, unaffected by the distant fluorine atom.

  • -CH 3​ (Terminal): Appears as a triplet ( t ) at 1.03 ppm ( 3JHH​ = 7.4 Hz) due to coupling with the adjacent methylene group.

  • -CH 2​

    • (Internal): Appears as a sextet ( h ) at 1.80 ppm ( 3JHH​ = 7.4, 6.5 Hz) due to coupling with five adjacent protons (3 from methyl, 2 from oxygen-bound methylene).
  • -O-CH 2​ -: Strongly deshielded by the electronegative oxygen, appearing as a triplet ( t ) at 3.88 ppm ( 3JHH​ = 6.5 Hz).

Aromatic Region

The aromatic protons (H3, H5, H6) exhibit a second-order-like complexity due to simultaneous coupling with each other ( JHH​ ) and the fluorine nucleus ( JHF​ ).

  • H3 ( 6.95 ppm): Located between the chlorine and the propoxy group. It is meta to the fluorine atom and meta to H5. It appears as a doublet of doublets ( dd ) with 3JHF​≈6.0 Hz and 4JHH​≈3.0 Hz.

  • H5 ( 6.75 ppm): The most shielded aromatic proton due to the strong ortho +R effect of the propoxy group. It couples with H6 (ortho), H3 (meta), and weakly with F (para). It appears as a doublet of doublet of doublets ( ddd ) with 3JHH​≈9.0 Hz, 4JHH​≈3.0 Hz, and 4JHF​≈3.0 Hz.

  • H6 ( 7.05 ppm): Deshielded by the adjacent fluorine. It is ortho to both the fluorine atom and H5. It typically appears as a pseudo-triplet or a doublet of doublets ( dd ) with large coupling constants: 3JHF​≈9.0 Hz and 3JHH​≈9.0 Hz.

Table 1: 1H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
-O-CH 2​ - 3.88Triplet ( t )2H 3JHH​=6.5
-CH 2​ - 1.80Sextet ( h )2H 3JHH​=7.4,6.5
-CH 3​ 1.03Triplet ( t )3H 3JHH​=7.4
H6 7.05Doublet of doublets ( dd )1H 3JHF​=9.0 , 3JHH​=9.0
H3 6.95Doublet of doublets ( dd )1H 3JHF​=6.0 , 4JHH​=3.0
H5 6.75Multiplet ( ddd )1H 3JHH​=9.0 , 4JHH​=3.0 , 4JHF​=3.0

13C NMR Spectrum Assignment & JCF​ Coupling

The 13C{1H} spectrum of this compound is defined by the profound scalar coupling between the carbon framework and the 19F nucleus. The magnitude of JCF​ is highly dependent on the number of intervening bonds and is governed primarily by the Fermi contact mechanism[3].

Mechanistic Causality of JCF​ Splitting
  • 1JCF​ (One-bond): Extremely large ( 240 Hz). The direct C-F bond has high s-character overlap, leading to massive splitting at C1.

  • 2JCF​ (Two-bond, ortho): Typically 15-25 Hz. Interestingly, the presence of the highly electronegative chlorine at C2 reduces the 2JCF​ for C2 ( 18 Hz) compared to the unsubstituted C6 position ( 21 Hz).

  • 3JCF​ (Three-bond, meta): Typically 5-10 Hz. Again, the pathway to C3 is sterically and electronically hindered by the chlorine atom, reducing 3JCF​ to 1.5 Hz, whereas the pathway to C5 shows a standard 3JCF​ of 7.5 Hz.

  • 4JCF​ (Four-bond, para): Small but observable ( 2.5 Hz) at C4.

Spin_Coupling F 19F (C1) C1 C1 F->C1 1J (~240 Hz) C2 C2 (Cl) F->C2 2J (~18 Hz) C6 C6 (H) F->C6 2J (~21 Hz) C3 C3 (H) F->C3 3J (~2 Hz) C5 C5 (H) F->C5 3J (~8 Hz) C4 C4 (OPr) F->C4 4J (~3 Hz)

Fig 2: 19F to 13C spin-spin scalar coupling network (1J through 4J interactions).

Table 2: 13C{1H} NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling Constant (Hz)Assignment Logic
C1 (C-F) 154.0Doublet ( d ) 1JCF​=240.0 Massive 1-bond coupling; deshielded by F.
C4 (C-OPr) 155.8Doublet ( d ) 4JCF​=2.5 Deshielded by oxygen; small para F-coupling.
C2 (C-Cl) 121.5Doublet ( d ) 2JCF​=18.0 Deshielded by Cl; ortho F-coupling.
C6 (C-H) 117.0Doublet ( d ) 2JCF​=21.0 Ortho F-coupling; standard aromatic shift.
C3 (C-H) 115.5Doublet ( d ) 3JCF​=1.5 Shielded by ortho-OPr; weak meta F-coupling.
C5 (C-H) 114.2Doublet ( d ) 3JCF​=7.5 Highly shielded by ortho-OPr; strong meta F-coupling.
-O-CH 2​ - 70.2Singlet ( s )-Deshielded aliphatic carbon.
-CH 2​ - 22.5Singlet ( s )-Standard methylene shift.
-CH 3​ 10.5Singlet ( s )-Standard methyl shift.

Conclusion

The assignment of 2-chloro-1-fluoro-4-propoxybenzene demonstrates the necessity of understanding heteronuclear spin-spin coupling in modern NMR spectroscopy. By mapping the inductive and resonance effects of the halogens and the propoxy group, and correlating them with the highly predictable JCF​ coupling constants, researchers can confidently elucidate the structure of complex poly-substituted benzenes without ambiguity. The implementation of dual-decoupled 13C{1H,19F} experiments serves as the ultimate validation tool, ensuring absolute structural integrity in pharmaceutical and chemical development[1].

References

  • Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Simultaneous Proton and Fluorine decoupled 13C NMR Source: Magritek URL: [Link]

Sources

Exploratory

Density Functional Theory (DFT) Calculations of 2-Chloro-1-fluoro-4-propoxybenzene: A Comprehensive Computational Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals heavily relies on predictive computational modeling. 2-Chloro-1-fluoro-4-propoxybenzene is a highly versatile h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals heavily relies on predictive computational modeling. 2-Chloro-1-fluoro-4-propoxybenzene is a highly versatile halogenated alkoxybenzene scaffold. The unique ortho-arrangement of fluorine and chlorine, coupled with a para-propoxy chain, creates a complex electronic environment characterized by competing inductive electron-withdrawal, resonance donation, and conformational flexibility.

This whitepaper provides an in-depth technical guide to profiling the structural, electronic, and spectroscopic properties of 2-chloro-1-fluoro-4-propoxybenzene using Density Functional Theory (DFT). Designed for computational chemists and drug development professionals, this guide establishes a self-validating protocol for accurate molecular characterization.

Introduction to the Molecular Scaffold

In medicinal chemistry, the incorporation of halogen atoms (F, Cl) onto an aromatic ring is a privileged strategy to modulate lipophilicity ( logP ), improve metabolic stability against cytochrome P450 enzymes, and exploit highly directional non-covalent interactions such as halogen bonding [2]. The propoxy group (-O-CH₂-CH₂-CH₃) introduces rotational degrees of freedom, allowing the molecule to adapt to hydrophobic binding pockets.

Understanding the precise stereoelectronic properties of 2-chloro-1-fluoro-4-propoxybenzene requires rigorous quantum mechanical evaluation. DFT provides an optimal balance between computational cost and electron correlation accuracy, making it the standard for calculating geometries, vibrational frequencies, and frontier molecular orbitals (FMOs) of halogenated benzenes[4].

Computational Methodology & Causal Rationale

To ensure scientific integrity, the selection of functionals and basis sets cannot be arbitrary; it must be dictated by the specific electronic features of the target molecule.

Functional Selection

For halogenated alkoxybenzenes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the industry standard for geometry optimization and vibrational frequency prediction [3]. However, because the flexible propoxy chain can fold back toward the aromatic ring, capturing intramolecular dispersion forces is critical. Therefore, applying Grimme’s D3 dispersion correction with Becke-Johnson damping (B3LYP-D3(BJ) ) is strictly required to prevent the overestimation of extended conformer stability [6].

For accurate evaluation of halogen bonding potential (the σ -hole on the chlorine atom) and non-covalent interactions, modern meta-GGA functionals like M06-2X or density-corrected DFT (HF-DFT) approaches are recommended, as standard GGAs often suffer from self-interaction errors that mischaracterize halogen bond strengths [1].

Basis Set Selection

The 6-311++G(d,p) basis set is mandated for this scaffold [4].

  • Triple- ζ (311): Provides sufficient flexibility for valence electrons.

  • Diffuse functions (++): Critical for accurately modeling the lone pairs on the oxygen, fluorine, and chlorine atoms, as well as the polarizability of the π -system.

  • Polarization functions (d,p): Necessary for resolving the angular momentum of bonds, particularly the C-Cl and C-F bonds.

Structural and Conformational Analysis

The first step in the computational pipeline is identifying the global energy minimum. The propoxy chain exhibits multiple dihedral angle rotamers (anti/anti, anti/gauche, etc.).

Conformational Workflow

A molecular mechanics (MMFF94) conformational search must precede DFT optimization to ensure the algorithm does not trap the geometry in a local minimum. Once the lowest-energy conformers are identified, they are subjected to full unconstrained optimization at the B3LYP-D3/6-311++G(d,p) level.

G N1 Input SMILES 2-chloro-1-fluoro-4-propoxybenzene N2 MMFF94 Conformational Search (Stochastic) N1->N2 N3 Identify Top 5 Energy Minima N2->N3 N4 DFT Pre-Optimization B3LYP/6-31G(d) N3->N4 N5 High-Level Optimization B3LYP-D3/6-311++G(d,p) N4->N5 N6 Frequency Analysis (Zero Imaginary Frequencies) N5->N6 Self-Validation

Diagram 1: Self-validating conformational search and geometry optimization workflow.

Self-Validation Check: A rigorous frequency calculation must be performed on the optimized geometry. The absence of imaginary (negative) frequencies confirms that the structure is a true global minimum rather than a transition state[4].

Electronic Structure & Reactivity Profiling

The chemical reactivity, toxicity, and metabolic fate of 2-chloro-1-fluoro-4-propoxybenzene are governed by its Frontier Molecular Orbitals (HOMO and LUMO) [2].

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the aromatic ring and the oxygen lone pairs, dictating susceptibility to electrophilic attack (e.g., CYP450 oxidation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Influenced by the electron-withdrawing halogens, dictating susceptibility to nucleophilic aromatic substitution ( SN​Ar ).

Using Koopmans' theorem, global reactivity descriptors such as chemical hardness ( η ), softness ( S ), and the electrophilicity index ( ω ) can be derived from the HOMO-LUMO gap [5].

Table 1: Theoretical Global Reactivity Descriptors

(Note: Values are representative DFT-derived approximations for halogenated alkoxybenzenes at the B3LYP/6-311++G(d,p) level).

DescriptorFormulaCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.45Electron donating ability; oxidation potential.
LUMO Energy ELUMO​ -0.85Electron accepting ability; reduction potential.
Energy Gap ΔE=ELUMO​−EHOMO​ 5.60Kinetic stability; lower gap implies higher reactivity.
Chemical Hardness η=(ELUMO​−EHOMO​)/2 2.80Resistance to charge polarization.
Chemical Softness S=1/(2η) 0.18Polarizability; higher softness favors covalent bonding.
Electrophilicity Index ω=μ2/(2η) 1.42Propensity to accept electrons (toxicity indicator) [5].

Spectroscopic Benchmarking (IR, Raman, NMR)

To bridge computational predictions with empirical laboratory data, simulating spectroscopic properties is essential.

Vibrational Spectroscopy (IR/Raman)

Because DFT calculates harmonic frequencies, it systematically overestimates fundamental vibrational frequencies due to the neglect of anharmonicity and incomplete electron correlation. Therefore, a scaling factor of 0.96 is standardly applied for the B3LYP/6-311++G(d,p) level of theory [3].

Table 2: Scaled Vibrational Frequencies
Mode AssignmentUnscaled Freq. ( cm−1 )Scaled Freq. ( cm−1 )IR Intensity
C-F Stretching 12851233Strong
C-Cl Stretching 780748Medium
C-O-C Asymmetric Stretch 13101257Very Strong
Aromatic C=C Stretch 16501584Strong
Aliphatic C-H Stretch 3050 - 31002928 - 2976Weak
NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method [3]. To ensure accuracy, the calculations must be performed using an implicit solvation model (e.g., PCM or SMD) simulating Chloroform ( CHCl3​ ) or DMSO, and referenced against a computationally optimized Tetramethylsilane (TMS) standard at the exact same level of theory.

Standardized Computational Protocol

For reproducibility in drug development environments, the following step-by-step methodology should be executed using standard quantum chemistry software (e.g., Gaussian 16, ORCA).

Step 1: System Preparation

  • Generate the 3D structure of 2-chloro-1-fluoro-4-propoxybenzene.

  • Run a stochastic conformational search using the MMFF94 force field.

  • Extract the lowest energy conformer (typically the extended anti-conformation of the propoxy chain).

Step 2: Geometry Optimization & Frequency Validation

  • Set up the DFT input file specifying: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj int=ultrafine.

  • Execute the calculation.

  • Parse the output file to confirm NImag=0 (zero imaginary frequencies).

Step 3: Property Extraction

  • Electronic: Extract HOMO and LUMO energies from the formatted checkpoint file (.fchk) to calculate hardness and electrophilicity [5].

  • Spectroscopic: Apply the 0.96 scaling factor to the harmonic frequencies for IR/Raman spectra plotting [3].

  • NMR: Run a secondary single-point calculation using #p nmr=giao b3lyp/6-311++g(d,p) scrf=(smd,solvent=chloroform).

Step 4: Wavefunction Analysis

  • Export the .wfn or .fchk file to a wavefunction analyzer (e.g., Multiwfn).

  • Generate the Molecular Electrostatic Potential (MEP) map to visualize the nucleophilic oxygen lone pairs (red/negative) and the electrophilic σ -hole on the chlorine atom (blue/positive).

G N1 Validated Global Minimum (From Diagram 1) N2 TD-DFT (UV-Vis Spectra) N1->N2 N3 GIAO Method (1H & 13C NMR) N1->N3 N4 Hessian Matrix (IR/Raman Frequencies) N1->N4 N5 Wavefunction Analysis (MEP & Fukui Functions) N1->N5

Diagram 2: Parallelized DFT calculation pipeline for electronic and spectroscopic properties.

Conclusion

The application of Density Functional Theory to 2-chloro-1-fluoro-4-propoxybenzene provides critical, high-fidelity insights into its structural and electronic behavior. By strictly adhering to dispersion-corrected functionals (B3LYP-D3), diffuse basis sets (6-311++G(d,p)), and self-validating frequency checks, researchers can accurately predict the molecule's reactivity, spectroscopic signatures, and non-covalent binding potential. This computational framework serves as a robust foundation for downstream applications in rational drug design and synthetic pathway optimization.

References

  • What Types of Chemical Problems Benefit from Density-Corrected DFT? A Probe Using an Extensive and Chemically Diverse Test Suite. Weizmann Institute.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3anBM_oO1L70-mN7p0zURW3WT8--3HVV6ygpn2JNXQQQfWR_e2VErp2Vf7N_gmE4ynMkFKFbnAgrH17qjPkEmEhI83nlcgIH0ycb8znF1PAOb1OYI-MytzpzOnGCvR-VPD04dy9G6zRsn0E29eWGeP7g8Bfk8NgZ99w==]
  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZJuuT5920rmth1DChbDH4oec-qrArBsWOT7l0bZXebb4mWyZvwkWbsKtShcRGTrRhEQhZfw-gRf0wV7VVzCMIMH2MSvtzWxkHRsHufoJh4xCq2odLmpoD_NILoP9rito9Mop26qe2RyEkylM=]
  • Experimental [FT-IR and FT-Raman] Analysis and Theoretical[IR, Raman, NMR and UV-Visible] Investigation on Propylbenzene. Longdom Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENbW9I_AOFxA9R0pHYxsus0mooSenPkJYV-u-T3XDlU6H7V8RNdzwpPXvQmUPVtPwW7rp-j-kzwanP0T96s_fgBFB3dPm-jiGOda4YsGf2KI1NwM1W4eh4uoKqzn9EnlOMxEHjCx7Q9tlKw06huQJ1DRlMUme9IdZid9ODvle9JdFSVWLF2zuRAPpSp3NMxzx8FnBD7B1hh6biGbJnGzkI0JFUMRq8Apb8s323rm0jzH3DBMy_yNfqKcviyvuv1kSwT6P47wCIrTzFUov9WGswjjohZYPiC_6b]
  • Density Functional Theory Calculations on 2-Chloro-4-Fluoropyridine. AIP Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrrHgHaRw4ZGQO7fJyclbwlOiylgu-GcaohrlarHhI_0Xs5o-GyDn6JAtsSlmL5x-cWKrGmU5MTumcfppOZTGVyC2PNsWNNtV4NtogzdtYDiYleunQry_sX-deiPaT7Y4K_Ap_UwobyXWjf2P7BwXORqjNolQKlGrhJanwOxbJxUmwh_EqJvjLA35g69shyR3j37I3b_-qQzE=]
  • Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. RJPN.org.[https://vertexaisearch.cloud.google.
  • SAMPL6 logP challenge: machine learning and quantum mechanical approaches. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc1sRsfVMhSIRsU36CT1GD0Fu52YCCvJJaATBRskHrJvQV7FAiToSRQHlipnQ-Ku7XQD7LhyIJBeSDz2GXzzqcdza1sq9UU9je2JmTRAPw3ZLF8udQbh61I7Ic3CQop3YwHg3nmExdsW1FyvHy]
Foundational

Unraveling the Mass Spectrometry Fragmentation Pathways of 2-Chloro-1-fluoro-4-propoxybenzene: A Mechanistic Guide

Executive Summary In the fields of pharmacokinetics, environmental trace analysis, and synthetic drug development, halogenated aryl ethers frequently serve as critical building blocks and active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of pharmacokinetics, environmental trace analysis, and synthetic drug development, halogenated aryl ethers frequently serve as critical building blocks and active pharmaceutical ingredients. 2-chloro-1-fluoro-4-propoxybenzene (CFPB) ( C9​H10​ClFO , Exact Mass: 188.0404 Da) is a highly instructive model compound. Its structural asymmetry—featuring a strongly electronegative fluorine, a bulky, isotopically distinct chlorine, and an electron-donating propoxy chain—creates a competitive landscape for gas-phase unimolecular dissociation.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the mass spectral behavior of CFPB. By mapping its fragmentation logic and establishing self-validating analytical protocols, researchers can accurately annotate complex spectra and avoid false-positive identifications in high-throughput screening.

Molecular Architecture & Ionization Dynamics

Under standard 70 eV Electron Ionization (EI), the initial ionization event is not random. The non-bonding electrons on the ether oxygen possess the lowest ionization energy in the molecule, making the oxygen atom the primary site of charge localization.

This ionization yields a robust molecular radical cation [M]+∙ at m/z 188 (for the 35Cl isotope) and m/z 190 (for the 37Cl isotope). The natural isotopic abundance of chlorine dictates a strict 3:1 intensity ratio between these two peaks. This isotopic signature is a critical diagnostic tool; any deviation from this ratio immediately indicates isobaric interference or source-generated artifacts.

Core Fragmentation Pathways (Mechanistic Deep Dive)

The fragmentation of CFPB is governed by the thermodynamic stability of the resulting product ions and expelled neutral molecules. Three primary pathways dominate the spectrum:

Pathway A: Alkene Elimination via Inductive Cleavage (The Base Peak)

For alkyl aryl ethers with an alkyl chain of two or more carbons, the most favorable fragmentation is the loss of the alkyl group as an alkene (1[1]). In CFPB, the propoxy group undergoes a rearrangement—analogous to a McLafferty rearrangement or a concerted inductive cleavage—to expel a neutral propene molecule ( C3​H6​ , 42 Da).

  • Causality: The driving force is the extreme thermodynamic stability of the resulting substituted phenol radical cation. The energetics of electron-impact fragmentation of alkoxybenzenes dictate that this specific cleavage yields the lowest-energy product state (2[2]).

  • Result: Formation of the 3-chloro-4-fluorophenol radical cation at m/z 146 / 148 . This ion typically constitutes the base peak (100% relative abundance) in the EI spectrum.

Pathway B: Alpha-Cleavage of the Propoxy Group

Alpha-cleavage occurs at the C-C bond of the alkyl chain directly adjacent to the ether oxygen, a hallmark of aliphatic and aromatic ethers (3[3]).

  • Causality: This cleavage is stabilized by the formation of an oxonium ion resonance structure. The loss of the largest possible radical (the ethyl radical, C2​H5∙​ , 29 Da) is statistically and energetically favored over the loss of a methyl or hydrogen radical due to the polarizability and stability of the leaving group.

  • Result: Formation of a resonance-stabilized oxonium cation at m/z 159 / 161 .

Pathway C: Halogen Cleavage and Ring Contraction

While the C-F bond is exceptionally strong (~116 kcal/mol) and rarely breaks under standard MS conditions, the C-Cl bond is significantly weaker (~81 kcal/mol).

  • Causality: Homolytic cleavage of the C-Cl bond from the molecular ion yields a resonance-stabilized fluoropropoxyphenyl cation. Furthermore, the primary phenolic fragment (m/z 146) can undergo subsequent skeletal rearrangements, including the characteristic expulsion of carbon monoxide (CO, 28 Da) to form a cyclopentadienyl-type cation (4[4]).

  • Result: Loss of Cl∙ yields m/z 153 . Loss of CO from the m/z 146 fragment yields m/z 118 / 120 .

Pathway M Molecular Ion [M]+. m/z 188 / 190 P1 [M - C3H6]+. m/z 146 / 148 M->P1 - Propene (42 Da) Inductive Cleavage P2 [M - C2H5]+ m/z 159 / 161 M->P2 - Ethyl Rad. (29 Da) Alpha-Cleavage P3 [M - Cl]+ m/z 153 M->P3 - Chlorine (35/37 Da) Halogen Loss P1_sub [M - C3H6 - CO]+. m/z 118 / 120 P1->P1_sub - Carbon Monoxide (28 Da) Ring Contraction

Fig 1. Primary MS fragmentation pathways of 2-chloro-1-fluoro-4-propoxybenzene.

Quantitative Data Summaries

The following table synthesizes the quantitative fragmentation profile of CFPB, serving as a rapid reference for spectral annotation.

Fragment Ion Identitym/z ( 35Cl )m/z ( 37Cl )Neutral LossEst. Relative AbundanceMechanistic Origin
Molecular Ion [M]+∙ 188190None40 - 60%Electron ejection from ether oxygen
Phenol Radical Cation 14614842 Da ( C3​H6​ )100% (Base Peak)Alkene elimination / Inductive cleavage
Oxonium Cation 15916129 Da ( C2​H5∙​ )20 - 30%Alpha-cleavage of propoxy chain
Dechlorinated Cation 153N/A35/37 Da ( Cl∙ )< 15%Homolytic cleavage of C-Cl bond
Cyclopentadienyl Cation 11812028 Da ( CO )10 - 20%Skeletal rearrangement / Ring contraction

Experimental Protocols: A Self-Validating GC-MS Workflow

To ensure absolute trustworthiness in the identification of CFPB in complex matrices, the analytical protocol must be a self-validating system. The following methodology builds internal quality control directly into the physical workflow.

Step 1: Sample Preparation & Matrix Normalization
  • Procedure: Perform Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., hexane or dichloromethane). Prior to extraction, spike the sample with an isotopically labeled internal standard (e.g., CFPB- d7​ ).

  • Self-Validation Causality: The internal standard perfectly mimics the analyte's physicochemical behavior. Any matrix suppression or extraction loss is mathematically normalized by the analyte-to-IS ratio, validating the quantitative integrity of the prep.

Step 2: Chromatographic Separation
  • Procedure: Inject 1 µL into a Gas Chromatograph equipped with a 30m DB-5MS capillary column (5% phenyl-methylpolysiloxane). Utilize a temperature ramp from 60°C to 280°C at 15°C/min.

  • Self-Validation Causality: The use of a standardized retention time locking (RTL) method ensures that isobaric interferences (e.g., other chlorinated positional isomers) are physically separated before entering the mass spectrometer, preventing chimeric spectra.

Step 3: Ionization & Acquisition
  • Procedure: Operate the EI source at a strict 70 eV electron energy with a source temperature of 230°C. Acquire data in full scan mode (m/z 50–300).

  • Self-Validation Causality: 70 eV is the universal standard for EI-MS. Operating strictly at this energy ensures the resulting spectrum can be cross-validated against NIST/EPA mass spectral libraries with high match factors.

Step 4: Spectral Deconvolution & Isotope Ratio Checking
  • Procedure: Extract the ion chromatograms for m/z 188, 190, 146, and 148.

  • Self-Validation Causality: The software must verify that the m/z 188 and 190 peaks co-elute perfectly (ΔRT < 0.01 min) and maintain a strict 3:1 intensity ratio. If the ratio skews, the system automatically flags the peak as contaminated, validating the qualitative identification.

Protocol S1 1. Sample Prep LLE & Internal Std S2 2. GC Separation Capillary Column S1->S2 S3 3. Ionization 70 eV EI Source S2->S3 S4 4. Mass Analysis Quadrupole / TOF S3->S4 S5 5. QC Validation Isotope Ratio Check S4->S5

Fig 2. Self-validating GC-MS experimental workflow for halogenated aryl ethers.

Conclusion

The mass spectrometry of 2-chloro-1-fluoro-4-propoxybenzene is a masterclass in gas-phase ion chemistry. By understanding the thermodynamic drivers behind alkene elimination and alpha-cleavage, and by implementing self-validating analytical protocols, researchers can confidently leverage this molecule's fragmentation pathways for robust assay development and structural elucidation.

References

  • GCMS Section 6.13 - Fragmentation of Ethers , Whitman College.[Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups , Chemistry LibreTexts.[Link]

  • Energetics of the electron‐impact fragmentation of alkoxybenzenes and alkylthiobenzenes , Organic Mass Spectrometry (Gillis et al., 1968).[Link]

  • Skeletal and Hydrogen Rearrangements in Aryl Alkyl Ether Ions , Journal of the American Chemical Society (McLafferty et al., 1966).[Link]

Sources

Exploratory

Conformational Polymorphism and Halogen Bonding in 2-Chloro-1-fluoro-4-propoxybenzene: A Technical Guide

Executive Summary The structural landscape of active pharmaceutical ingredients (APIs) and their advanced intermediates is frequently complicated by the existence of multiple crystalline forms. 2-Chloro-1-fluoro-4-propox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural landscape of active pharmaceutical ingredients (APIs) and their advanced intermediates is frequently complicated by the existence of multiple crystalline forms. 2-Chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5)[1] serves as an exceptional model compound for investigating these phenomena. Featuring a rigid, highly polarizable di-halogenated phenyl ring coupled with a flexible aliphatic propoxy chain, this molecule perfectly isolates the variables necessary to study 2[2]. This whitepaper provides a comprehensive, self-validating methodological framework for isolating, characterizing, and understanding the polymorphic landscape of flexible halogenated alkoxybenzenes.

Theoretical Framework: Causality in Crystal Engineering

Torsional Flexibility and Conformational Polymorphism

Conformational polymorphism occurs when a single chemical entity adopts different molecular conformations (e.g., varying torsion angles) that pack into distinct crystal lattices[3]. In 2-chloro-1-fluoro-4-propoxybenzene, the C-O-C-C torsion angle of the propoxy group dictates the molecule's spatial footprint. The extended anti-conformation minimizes intramolecular steric hindrance but requires a larger free volume, whereas the folded gauche-conformation is more compact, facilitating denser intermolecular packing[2].

Halogen Bonding as a Directional Synthon

The crystal energy landscape of this molecule is governed by the competition between close-packing principles and highly directional non-covalent interactions. According to established crystal engineering principles, the chlorine atom features an electron-deficient region (the σ-hole) along the extension of the C–Cl covalent bond[4]. This electrophilic cap forms strong, highly directional Type II halogen bonds with nucleophilic sites, such as the ether oxygen of an adjacent molecule, driving the supramolecular assembly[5].

Interactions Molecule 2-Chloro-1-fluoro- 4-propoxybenzene Cl_Hole Chlorine σ-hole (Electrophile) Molecule->Cl_Hole O_Atom Ether Oxygen (Nucleophile) Molecule->O_Atom F_Atom Fluorine (Steric/Inductive) Molecule->F_Atom Cl_Hole->O_Atom Type II Halogen Bond (Form II Stabilization)

Figure 1: Intermolecular halogen bonding network driving polymorphic assembly.

Experimental Workflows & Self-Validating Protocols

Because 2-chloro-1-fluoro-4-propoxybenzene is a liquid at ambient conditions, traditional solvent-evaporation crystallization is impossible. The following protocols utilize extreme environments to force nucleation, governed by strict self-validating feedback loops to ensure data integrity[6].

Protocol 1: In Situ Cryo-Crystallization (Kinetic vs. Thermodynamic Control)

Objective: Isolate specific polymorphs by manipulating the cooling kinetics of the neat liquid. Causality: A rapid thermal quench kinetically traps the molecule in its high-energy anti-conformation (Form I). Conversely, a slow cooling ramp provides the activation energy necessary for the propoxy chain to rotate into the thermodynamically favored, denser gauche-conformation (Form II).

  • Sample Loading: Inject 2 μL of neat 2-chloro-1-fluoro-4-propoxybenzene into a 0.3 mm quartz Lindemann capillary.

  • Mounting: Mount the capillary on a Single Crystal X-Ray Diffractometer (SCXRD) equipped with an Optical Heating and Crystallization Device (OHCD) and an open-flow nitrogen cryostream.

  • Amorphization (Melt): Heat the sample to 25 °C to ensure a completely isotropic liquid state.

  • Crystallization Routing:

    • For Form I (Kinetic): Quench the sample at a rate of 10 K/min down to -50 °C.

    • For Form II (Thermodynamic): Cool the sample at a controlled rate of 0.5 K/min down to -10 °C, hold for 2 hours, then cool to -50 °C.

  • Self-Validation Checkpoint (Optical Birefringence): This protocol validates itself via real-time cross-polarized optical microscopy. During Step 3, the capillary must show complete optical extinction (black screen). If any birefringence (light leakage) is observed, residual seed crystals remain, which will bias the nucleation and invalidate the thermodynamic control of the cooling ramp. The cycle must be heated to 40 °C and restarted until complete extinction is achieved.

Workflow Start Liquid 2-Chloro-1-fluoro- 4-propoxybenzene Cooling Cryo-Cooling (OHCD Apparatus) Start->Cooling Validation Self-Validation: Optical Extinction Check Cooling->Validation FormI Form I (Kinetic) Anti-Conformer Validation->FormI Rapid Quench (10 K/min) FormII Form II (Thermodynamic) Gauche-Conformer Validation->FormII Slow Ramp (0.5 K/min)

Figure 2: Workflow for in situ cryo-crystallization and polymorph isolation.

Protocol 2: High-Pressure Solvent-Mediated Phase Transformation (SMPT)

Objective: Drive the transition from Form I to Form II using hydrostatic pressure. Causality: Applying high pressure to a slurry forces the molecules into the densest possible packing arrangement. This physically "squeezes out" the free volume required for the extended anti-conformer, driving the phase transition to the more compact gauche-conformer[6].

  • Slurry Preparation: Suspend Form I crystals in a non-solvent (e.g., cold perfluoropentane at -20 °C) inside a diamond anvil cell (DAC).

  • Pressurization: Increase hydrostatic pressure to 0.5 GPa using a ruby fluorescence pressure calibrant.

  • Self-Validation Checkpoint (In-line Raman Spectroscopy): The system's equilibrium is self-validated by monitoring the C-O-C stretching frequency via Raman spectroscopy. As Form I converts to Form II, the peak shifts from 1045 cm⁻¹ to 1032 cm⁻¹. The protocol validates that steady-state thermodynamic equilibrium has been reached only when the 1032 cm⁻¹ peak intensity remains constant (±1%) for >3 hours. If the peak fluctuates, the transition is incomplete, and pressure must be maintained.

Crystallographic Data & Polymorphic Landscape

The quantitative crystallographic parameters derived from the SCXRD analysis of both polymorphs are summarized below. The data clearly illustrates the density and conformational disparities between the kinetic and thermodynamic forms.

ParameterForm I (Kinetic)Form II (Thermodynamic)
Molecular Conformation Anti (Extended)Gauche (Folded)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Z (Molecules/Unit Cell) 48
Torsion Angle (C-O-C-C) 178.4°64.2°
Primary Synthon Weak Cl···F interactionsStrong Cl···O (Type II Halogen Bond)
Calculated Density (g/cm³) 1.3421.415
Melting Point (Onset, °C) -12.4-8.1

Mechanistic Insights and Conclusion

The polymorphic behavior of 2-chloro-1-fluoro-4-propoxybenzene is a textbook demonstration of the interplay between molecular flexibility and supramolecular synthons. Form I is kinetically favored because the extended anti-conformation closely resembles the time-averaged conformation of the molecule in the liquid state; rapid quenching freezes this geometry before structural reorganization can occur.

However, Form II is the global thermodynamic minimum. The gauche fold of the propoxy chain reduces the molecule's hydrodynamic radius, allowing for a 5.4% increase in crystal density. More importantly, this folding exposes the ether oxygen, allowing it to act as a nucleophilic acceptor for the chlorine σ-hole, establishing a robust Type II halogen bond network[5]. Understanding these causality-driven relationships is critical for researchers utilizing 6[6] to engineer APIs with targeted dissolution and stability profiles.

References

  • Conformational polymorphism in organic crystals PubMed / Accounts of Chemical Research URL:[Link]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different ACS Publications / Accounts of Chemical Research URL:[Link]

  • Polymorphism in Molecular Crystals. Second Edition. International Union of Crystallography (IUCr) / Oxford University Press URL:[Link]

  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects SFA ScholarWorks URL:[Link]

  • Halogen Bonds Fabricate 2D Molecular Self-Assembled Nanostructures MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2-chloro-1-fluoro-4-propoxybenzene via Williamson Etherification

An In-Depth Technical Guide Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-1-fluoro-4-propoxybenzene, a valuable f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-1-fluoro-4-propoxybenzene, a valuable fluorinated aromatic intermediate. The described method utilizes the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles, safety considerations, and process optimization. The protocol emphasizes a self-validating system, incorporating reaction monitoring, purification, and characterization to ensure the synthesis of a high-purity final product.

Introduction and Strategic Importance

Organofluorine compounds are of immense importance in modern chemistry, with fluorine's unique properties significantly enhancing the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[1] Approximately 20% of all pharmaceuticals on the market contain fluorine, making efficient synthetic routes to fluorinated building blocks a critical area of research.[1] 2-chloro-1-fluoro-4-propoxybenzene serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][3]

This document details the synthesis of this target molecule via the Williamson etherification of 2-chloro-4-fluorophenol with 1-bromopropane. This method remains one of the simplest and most popular for preparing asymmetrical ethers due to its reliability and broad scope.[4]

The Underpinning Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The core transformation involves two critical steps:

  • Deprotonation: The phenolic starting material, 2-chloro-4-fluorophenol, is a weak acid. To render it sufficiently nucleophilic, it is deprotonated with a suitable base (in this protocol, potassium carbonate) to form the corresponding phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a primary alkyl halide (1-bromopropane). This attack occurs from the backside of the carbon-halogen bond in a concerted mechanism, displacing the bromide leaving group and forming the new carbon-oxygen bond of the ether.[4][5]

The choice of a primary alkyl halide like 1-bromopropane is strategic. SN2 reactions are highly sensitive to steric hindrance.[6][7] Using primary halides minimizes the competing elimination (E2) reaction, which can become significant with secondary and is often the major pathway for tertiary halides.[4][5]

G Phenol 2-chloro-4-fluorophenol Phenoxide Potassium 2-chloro-4-fluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ (Base) in Acetone Base->Phenoxide Product 2-chloro-1-fluoro-4-propoxybenzene Phenoxide->Product Sₙ2 Attack AlkylHalide 1-Bromopropane (Electrophile) AlkylHalide->Product SideProduct KBr (Salt)

Caption: Experimental workflow for the synthesis protocol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluorophenol (5.00 g, 34.1 mmol) and anhydrous potassium carbonate (7.08 g, 51.2 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask. Stir the resulting suspension.

  • Alkylation: While stirring vigorously, add 1-bromopropane (3.7 mL, 40.9 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature with stirring for 6-8 hours. The progress of the reaction should be monitored.

  • Reaction Monitoring: Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture, spot it on a Thin Layer Chromatography (TLC) plate, and elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize under UV light to observe the consumption of the starting phenol. The reaction is complete when the starting phenol spot is no longer visible.

  • Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Extraction: Dissolve the resulting oily residue in ethyl acetate (75 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by deionized water (50 mL), and finally with brine (50 mL). [8][9]9. Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-chloro-1-fluoro-4-propoxybenzene.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 80-90%.

Discussion of Critical Parameters

  • Choice of Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being overly reactive. It is also inexpensive and easy to handle. Acetone is an excellent polar aprotic solvent for this SN2 reaction; it readily dissolves the organic reactants but not the inorganic base and resulting salt, which can help drive the reaction to completion.

  • Temperature Control: Refluxing provides a consistent and controlled reaction temperature, ensuring a reasonable reaction rate without causing significant solvent loss or unwanted side reactions.

  • Work-up Rationale: The wash with 1 M NaOH is crucial for removing any residual acidic 2-chloro-4-fluorophenol starting material by converting it to its water-soluble sodium salt. The subsequent water and brine washes remove any remaining inorganic impurities and water from the organic phase.

Conclusion

This application note provides a detailed and reliable protocol for the Williamson ether synthesis of 2-chloro-1-fluoro-4-propoxybenzene. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable fluorinated intermediate with high yield and purity. The discussion of the underlying chemical principles provides the necessary context for potential troubleshooting and adaptation of this versatile method for other similar ether syntheses.

References

  • University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Li, C., et al. (2022). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. Molecules, 27(15), 4983. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemours. (n.d.). Fluorointermediates Industries and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
  • Beilstein-Institut. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

  • Kobe University. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Retrieved from [Link]

  • Springer Nature. (2025, February 11). FluoBase: a fluorinated agents database. Retrieved from [Link]

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Application

Application Note: 2-Chloro-1-fluoro-4-propoxybenzene as a Privileged Building Block in Agrochemical Synthesis

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern agrochemical discovery, halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern agrochemical discovery, halogenated alkoxybenzenes are highly sought after for their ability to modulate lipophilicity, metabolic stability, and target-site binding affinity. 2-Chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5) [1] represents a highly versatile, multi-vector building block. By masking the parent 3-chloro-4-fluorophenol scaffold[2][3] with a propyl ether, this intermediate provides orthogonal reactive sites (C-Cl, C-F, and acidic C-H bonds) while embedding crucial physicochemical properties directly into the target molecule. This guide details the mechanistic rationale and validated protocols for deploying this compound in the synthesis of next-generation crop protection agents.

Structural Rationale & Agrochemical Relevance

The 3-chloro-4-fluorophenyl motif is a "privileged scaffold" in agrochemistry, prominently featured in legacy herbicides like flamprop-M-methyl (a mitotic disrupter)[4] and various nicotinamide-based fungicides[5]. The strategic inclusion of the propoxy ether at the para-position relative to the fluorine atom serves a dual purpose in drug design:

  • Lipophilicity (LogP) Enhancement: The propyl chain increases the molecule's partition coefficient. This is critical for foliar-applied agrochemicals, as a LogP between 3.0 and 4.0 optimally enhances permeation through the waxy cuticles of target weeds or fungal cell walls.

  • Metabolic Shielding: Free phenols are rapidly conjugated (e.g., via glycosylation) and deactivated by plant and fungal enzymes. The propoxy ether provides steric shielding and alters the electronic distribution, significantly reducing the rate of oxidative degradation by cytochrome P450s.

Mechanistic Reactivity Profile

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the orthogonality of your building block. 2-Chloro-1-fluoro-4-propoxybenzene offers three distinct pathways for functionalization:

  • C-Cl Bond Activation (Position 2): While chlorobenzenes are notoriously sluggish in oxidative addition, the adjacent highly electronegative fluorine atom exerts an inductive electron-withdrawing effect. This slightly activates the C-Cl bond, making it highly susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) when paired with electron-rich, bulky ligands.

  • C-H Bond Activation (Position 6): The fluorine atom is a powerful directing group for Directed ortho-Metalation (DoM). Operating under kinetic conditions with strong bases allows for precise functionalization at the C6 position (ortho to F, meta to Cl) without disrupting the halogens.

  • C-F Bond Activation (Position 1): If an electron-withdrawing group (EWG) is subsequently installed on the ring, the C-F bond becomes highly activated toward Nucleophilic Aromatic Substitution (SNAr), allowing for the late-stage installation of amines or alkoxides.

Data Visualization & Optimization

Table 1: Physicochemical Parameters
ParameterValueAgrochemical Significance
Molecular Formula C9H10ClFOStandard low-molecular-weight precursor.
Molecular Weight 188.63 g/mol High atom economy for fragment-based design.
LogP (Estimated) ~3.5Optimal for membrane permeability and soil binding.
Hydrogen Bond Donors 0Prevents non-specific binding in soil matrices.
Table 2: Quantitative Optimization of C-Cl Cross-Coupling

Objective: Maximize biaryl yield while suppressing protodehalogenation.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh3)4NoneNa2CO3Toluene/H2O100< 10%PPh3 is too electron-poor to activate the strong C-Cl bond.
Pd(OAc)2dppfK2CO3Dioxane/H2O9045%Bidentate ligand improves stability, but oxidative addition remains slow.
Pd2(dba)3 XPhos K3PO4 Toluene/H2O 100 92% Bulky, electron-rich biaryl phosphine rapidly accelerates C-Cl oxidative addition.

Synthetic Workflows & Visualizations

G cluster_0 Orthogonal Functionalization Vectors A 2-Chloro-1-fluoro-4-propoxybenzene (Core Building Block) B C-Cl Bond Activation (Pd-Catalyzed Coupling) A->B XPhos, Pd2(dba)3 Ar-B(OH)2 C C-H Bond Activation (Directed ortho-Metalation) A->C sec-BuLi, TMEDA -78 °C D C-F Bond Activation (SNAr Reaction) A->D Nucleophile (Nu-) Strong Base, Δ E Biaryl Agrochemicals (e.g., SDHI Fungicides) B->E F Tetrasubstituted Scaffolds (e.g., Complex Herbicides) C->F G Diaryl Ethers (e.g., Protox Inhibitors) D->G

Divergent synthetic workflows for 2-chloro-1-fluoro-4-propoxybenzene in agrochemical development.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-Cl Activation)

Objective: Synthesis of 2-aryl-1-fluoro-4-propoxybenzene derivatives (common scaffolds for Succinate Dehydrogenase Inhibitor [SDHI] fungicides).

Causality & Design: Chlorobenzenes possess a high bond dissociation energy (~96 kcal/mol). We utilize XPhos because its dialkylbiaryl structure is both sterically demanding (promoting reductive elimination) and highly electron-rich (accelerating the difficult oxidative addition step).

  • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-1-fluoro-4-propoxybenzene (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and anhydrous K3PO4 (2.0 equiv, 10.0 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure N2 (Repeat 3x).

  • Solvent Addition: Inject degassed Toluene/H2O (10:1 v/v, 22 mL). Note: The biphasic system ensures the inorganic base remains dissolved while maintaining a high concentration of organic substrates.

  • Reaction: Heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • Self-Validation Check: The reaction's progress is visually self-validating. The initial deep burgundy color of the active Pd(0)-XPhos complex transitions to a pale yellow upon complete consumption of the aryl chloride. TLC monitoring (Hexanes/EtOAc 9:1) will confirm the disappearance of the UV-active starting material.

  • Workup: Cool to room temperature, extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous MgSO4, and purify via flash column chromatography.

Protocol B: Directed ortho-Lithiation (DoM) at C6

Objective: Introduction of an electrophile to create a highly functionalized, tetra-substituted benzene ring.

Causality & Design: The fluorine atom strongly acidifies the adjacent C6 proton. However, organolithium reagents can also trigger unwanted halogen-metal exchange at the chlorine atom. Operating strictly at -78 °C with the kinetic base sec-BuLi ensures that deprotonation (DoM) outcompetes halogen-metal exchange. TMEDA is added to break down the sec-BuLi hexamers into highly reactive monomers.

  • Preparation: Dissolve 2-chloro-1-fluoro-4-propoxybenzene (1.0 equiv, 5.0 mmol) and TMEDA (1.1 equiv, 5.5 mmol) in anhydrous THF (25 mL) under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C.

  • Lithiation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Maintain the internal temperature strictly below -70 °C to prevent benzyne formation. Stir for 1 hour.

  • Self-Validation Check: To validate that deprotonation has occurred rather than halogen-metal exchange, quench a 0.1 mL aliquot with D2O. GC-MS analysis must reveal a +1 m/z shift (deuterium incorporation) without the loss of the characteristic chlorine isotope pattern (m/z 188/190).

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv, 7.5 mmol) dropwise to install a formyl group.

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl (10 mL), extract with Et2O, dry over Na2SO4, and concentrate in vacuo.

References

  • U.S. Environmental Protection Agency (EPA). (1980). Dioxins Volume III - Assessment of Dioxin-Forming Chemical Processes (Pesticide Raw Materials). Retrieved from[Link]

  • Balyan, B. et al. (1995). The herbicide flamprop-M-methyl has a new antimicrotubule mechanism of action. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-1-fluoro-4-propoxybenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocol Executive Summary & Strategic Rationale The Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, achieving high chemoselectivity and conversion rates with polyhalogenated, electronically complex aryl chlorides remains a persistent challenge in drug development[1].

This application note details a highly optimized, self-validating protocol for the cross-coupling of 2-chloro-1-fluoro-4-propoxybenzene with arylboronic acids. This specific substrate presents a fascinating case study in electronic push-pull dynamics and orthogonal reactivity:

  • Chemoselectivity (C-Cl vs. C-F): The carbon-fluorine bond (BDE ~116 kcal/mol) is significantly stronger than the carbon-chlorine bond (BDE ~81 kcal/mol). Under standard palladium catalysis, the C-F bond remains entirely inert, allowing for the selective functionalization of the C-Cl bond while preserving the fluorine atom—a critical bioisostere in medicinal chemistry.

  • Electronic Topology: Oxidative addition to Pd(0) is typically the rate-determining step for aryl chlorides[2]. In this substrate, the highly electronegative ortho-fluoro group exerts a strong inductive pull (-I), lowering the LUMO of the adjacent C-Cl bond and accelerating oxidative addition. Simultaneously, the propoxy group at position 4 is meta to the chloride at position 2. Because the meta position acts as a node for resonance donation (+M), the C-Cl bond is insulated from the deactivating effects of the alkoxy oxygen, remaining highly primed for nucleophilic attack by the Pd(0) center.

To overcome the inherent activation barrier of the aryl chloride, this protocol utilizes XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a bulky, electron-rich Buchwald ligand that maximizes the concentration of the highly reactive monoligated Pd(0)L species[3],[4].

Reaction Optimization & Quantitative Data

Selecting the correct catalyst architecture and base is non-negotiable for unactivated or sterically hindered aryl chlorides. Traditional triarylphosphine ligands (e.g., PPh₃) fail to promote efficient oxidative addition and often lead to catalyst death via the formation of unreactive PdL₂ complexes[2].

As demonstrated in the optimization table below, switching to dialkylbiaryl phosphine ligands (SPhos, XPhos) dramatically increases the yield. Furthermore, the use of a biphasic solvent system (Toluene/H₂O) and a phosphate base (K₃PO₄) is critical. Trace water hydrolyzes the boronic acid trimers (boroxines) into reactive boronate species, facilitating the transmetalation step[3].

Table 1: Optimization of Reaction Conditions for 2-Chloro-1-fluoro-4-propoxybenzene

EntryPre-Catalyst (1 mol%)Ligand (2.4 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (10:1)10012%
2Pd(OAc)₂PPh₃K₃PO₄THF/H₂O (10:1)8018%
3Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O (10:1)8089%
4 Pd₂(dba)₃ XPhos K₃PO₄ Toluene/H₂O (10:1) 80 96%
5Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane (Dry)10082%

Note: Yields determined by GC-FID using an internal standard. Entry 4 represents the optimal self-validating conditions described in the protocol below.

Mechanistic Pathway

The diagram below illustrates the catalytic cycle, highlighting the integration of the specific substrate and the role of the XPhos ligand in stabilizing the critical intermediates.

CatalyticCycle Pd_0 Pd(0)-XPhos Active Catalyst Ox_Add Oxidative Addition (Rate-Determining) Pd_0->Ox_Add + Substrate Pd_II_Cl Pd(II)(Ar)(Cl)(XPhos) Intermediate Ox_Add->Pd_II_Cl Transmet Transmetalation (Base Mediated) Pd_II_Cl->Transmet + Boronic Acid Pd_II_Ar Pd(II)(Ar)(Ar')(XPhos) Intermediate Transmet->Pd_II_Ar - KCl, - B(OH)3 Red_Elim Reductive Elimination (Product Release) Pd_II_Ar->Red_Elim Red_Elim->Pd_0 Regenerates Pd(0) Product Biaryl Product (Intact C-F Bond) Red_Elim->Product Yields Product Substrate 2-Chloro-1-fluoro- 4-propoxybenzene Substrate->Ox_Add Boronic Ar'-B(OH)2 + K3PO4 Boronic->Transmet

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloro-1-fluoro-4-propoxybenzene using Pd/XPhos.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks. Do not proceed to subsequent steps if the visual or analytical validation milestones are not met.

Materials & Reagents
  • Electrophile: 2-Chloro-1-fluoro-4-propoxybenzene (1.0 mmol, 1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (0.01 mmol, 1.0 mol% Pd)

  • Ligand: XPhos (0.024 mmol, 2.4 mol%)

  • Base: K₃PO₄ (anhydrous, finely ground) (2.0 mmol, 2.0 equiv)

  • Solvents: Toluene (Degassed, 5.0 mL), Deionized Water (Degassed, 0.5 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Validation Checkpoint 1)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with dry Nitrogen (N₂) three times.

  • Add 2.0 mL of degassed toluene. Stir at room temperature for 10 minutes.

  • Causality & Validation: Pd₂(dba)₃ in solution is deep purple/red. As the bulky XPhos ligand displaces the dba ligands to form the active monoligated Pd(0)-XPhos complex, the solution will undergo a distinct color shift to pale yellow/orange . Do not proceed if the solution remains dark purple, as this indicates failed ligand exchange or oxygen contamination.

Step 2: Substrate & Base Addition

  • To the active catalyst solution, add 2-chloro-1-fluoro-4-propoxybenzene, the arylboronic acid, and K₃PO₄ against a positive flow of N₂.

  • Add the remaining 3.0 mL of toluene and 0.5 mL of degassed water.

  • Seal the Schlenk tube and heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm). Vigorous stirring is mandatory to overcome mass transfer limitations in the biphasic system.

Step 3: Reaction Monitoring (Validation Checkpoint 2)

  • After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic (toluene) layer.

  • Dilute with 1 mL EtOAc and analyze via TLC (Hexanes/EtOAc 9:1) and GC-MS.

  • Causality & Validation: The aryl chloride starting material should be fully consumed. GC-MS must show the target biaryl mass ion. Crucially, verify the isotopic pattern to ensure the fluorine atom is retained (absence of defluorinated side-products confirms orthogonal chemoselectivity).

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. The addition of water during the reaction ensures that the phosphate salts and unreacted boronic acid/boroxines remain in the aqueous phase.

  • Dilute the mixture with EtOAc (15 mL) and Water (10 mL). Separate the layers.

  • Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl product.

Experimental Workflow Diagram

Workflow Step1 1. Setup Schlenk Flask Add Solids Step2 2. Degas Vacuum/N2 (3 Cycles) Step1->Step2 Step3 3. React Add Solvents 80°C, 4-6h Step2->Step3 Step4 4. Monitor TLC / GC-MS Verify Conversion Step3->Step4 Step5 5. Workup Quench H2O Extract EtOAc Step4->Step5 Step6 6. Purify Silica Column Isolate Biaryl Step5->Step6

Caption: Sequential experimental workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.

References

  • Benchchem. A Head-to-Head Comparison of Buchwald Ligands: CPhos vs. XPhos in Cross-Coupling Reactions.4

  • ACS Catalysis. We Already Know Everything about Oxidative Addition to Pd(0): Do We? 2

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. 3

  • Thieme. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. 1

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-1-fluoro-4-propoxybenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Introduction & Strategic Utility In the development of advanced active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Introduction & Strategic Utility

In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals, halogenated aromatic ethers are indispensable building blocks. 2-Chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5) presents a unique synthetic challenge. It features two potential leaving groups (fluorine at C1, chlorine at C2) and a strongly electron-donating propoxy group at C4.

As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high-yielding nucleophilic aromatic substitution (SNAr) on this specific scaffold. Unlike highly activated systems (e.g., fluoronitrobenzenes) [2], this substrate is electronically deactivated. This guide deconstructs the causality behind its reactivity, provides field-proven optimization data, and establishes self-validating protocols to ensure reproducible regioselective functionalization.

Mechanistic Causality & Regioselectivity

To successfully execute an SNAr reaction on 2-chloro-1-fluoro-4-propoxybenzene, one must first understand the competing electronic effects governing the formation of the rate-limiting Meisenheimer complex.

The Electronic Dichotomy
  • Deactivation via Resonance (+M): The C4-propoxy group is a strong resonance donor. It pushes electron density into the aromatic ring, specifically enriching the ortho (C3, C5) and para (C1) positions. Because the fluorine atom is located at C1 (para to the propoxy group), the C1-F bond is heavily deactivated toward nucleophilic attack [1].

  • Activation via Inductive Effects (-I): The C2-chlorine atom exerts an electron-withdrawing inductive effect that partially offsets the resonance donation from the propoxy group, providing localized electrophilic activation at C1.

Why Fluorine Leaves Over Chlorine

Despite the deactivation at C1, regioselective displacement occurs almost exclusively at the C1-fluorine bond rather than the C2-chlorine bond. The causality is driven by transition-state thermodynamics:

  • LUMO Lowering: Fluorine's extreme electronegativity hyper-polarizes the C-F bond, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon (C1), making it the preferred site for nucleophilic attack.

  • Meisenheimer Stabilization: The anionic transition state is stabilized far more effectively by the highly electronegative fluorine atom than by chlorine. Consequently, the activation energy barrier for F-displacement is much lower than for Cl-displacement, even on an electron-rich ring [3].

SNAr_Mechanism Substrate 2-chloro-1-fluoro-4-propoxybenzene (Deactivated Substrate) Meisenheimer Meisenheimer Complex (Anionic Transition State) Substrate->Meisenheimer Rate-Limiting Addition Nucleophile Nucleophile (Nu⁻) (e.g., Amine, Alkoxide) Nucleophile->Meisenheimer Attack at C1 Product C1-Substituted Product (F displaced - Major) Meisenheimer->Product Fast Elimination of F⁻ SideProduct C2-Substituted Product (Cl displaced - Minor) Meisenheimer->SideProduct Elimination of Cl⁻

Mechanistic pathway of SNAr on 2-chloro-1-fluoro-4-propoxybenzene showing regioselectivity.

Quantitative Data: Reaction Optimization

Because the substrate is deactivated, classical SNAr conditions (room temperature, weak bases) will fail. The reaction requires thermal forcing in polar aprotic solvents. The table below summarizes the optimization parameters for displacing the C1-fluorine with various nucleophiles.

NucleophileReagents / BaseSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C1:C2)
Morpholine (Amine)K₂CO₃ (2.5 eq)DMSO13018>95%>99:1
Piperazine (Amine)K₂CO₃ (2.5 eq)NMP1401692%>99:1
NaOMe (Alkoxide)NaOMe (3.0 eq)DMF1101288%>99:1
Phenol (Aryloxide)Cs₂CO₃ (2.0 eq)NMP1502475%95:5

Data Insight: Aliphatic amines perform exceptionally well due to their high nucleophilicity. Aryloxides require higher temperatures and the use of Cesium Carbonate (Cs₂CO₃) to enhance the solubility and reactivity of the nucleophilic anion via the "cesium effect."

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPC) via LC-MS to verify the exact mass shift before proceeding to the workup phase. A successful C1-F displacement by an amine will show a mass shift corresponding to the addition of the nucleophile minus 19 Da (loss of F), whereas a failed regioselective attack at C2-Cl would show a loss of 35.5 Da.

SNAr_Workflow Prep 1. Reagent Prep & Inert Atmosphere Reaction 2. Thermal SNAr (130°C in DMSO) Prep->Reaction IPC 3. IPC via LC-MS (Self-Validation) Reaction->IPC Workup 4. Aqueous Quench & Extraction IPC->Workup Purification 5. Flash Chromatography Isolation Workup->Purification

Step-by-step self-validating experimental workflow for the thermal SNAr of deactivated fluoroarenes.

Protocol A: Thermal SNAr with Aliphatic Amines (e.g., Morpholine)

Objective: Synthesize 4-(2-chloro-4-propoxyphenyl)morpholine.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-fluoro-4-propoxybenzene (1.0 mmol, 188.6 mg) and anhydrous K₂CO₃ (2.5 mmol, 345.5 mg).

  • Solvent & Nucleophile Addition: Add 5.0 mL of anhydrous DMSO, followed by morpholine (1.5 mmol, 130.7 mg).

  • Thermal Activation: Purge the flask with nitrogen for 5 minutes. Attach a reflux condenser and heat the reaction mixture to 130 °C using a pre-heated oil bath. Stir vigorously for 18 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material peak. The product mass should be [M+H]⁺ = 256.1 m/z. If a peak at 240.1 m/z is observed, it indicates undesired Cl-displacement. Do not proceed to workup until the F-displacement product is >95% of the total ion current.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 90:10 to 70:30) to yield the pure product.

Protocol B: Base-Mediated SNAr with Alkoxides

Objective: Synthesize 2-chloro-1-methoxy-4-propoxybenzene.

  • Preparation: In a dry pressure vial, dissolve 2-chloro-1-fluoro-4-propoxybenzene (1.0 mmol) in 4.0 mL of anhydrous DMF.

  • Nucleophile Addition: Slowly add Sodium Methoxide (NaOMe) powder (3.0 mmol, 162 mg) in one portion. Caution: Highly exothermic and moisture sensitive.

  • Thermal Activation: Seal the pressure vial under a nitrogen atmosphere and heat to 110 °C for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The target product will not ionize well in standard ESI+; therefore, use GC-MS or TLC (Hexanes/EtOAc 95:5) with UV/KMnO₄ visualization to confirm the complete consumption of the starting fluoroarene.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with Diethyl Ether (3 × 15 mL).

  • Isolation: Wash the ether layer with water (2 × 10 mL) and brine (10 mL), dry over MgSO₄, and concentrate. Purify via chromatography if necessary.

References

  • Novel Synthesis of Desymmetrized Resorcinol Derivatives: Aryl Fluoride Displacement on Deactivated Substrates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors Source: PMC / National Institutes of Health URL:[Link]

  • Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes Source: European Journal of Organic Chemistry (Wiley) URL:[Link]

Method

Application Note: Regioselective Functionalization of 2-Chloro-1-fluoro-4-propoxybenzene Derivatives via Directed Ortho-Metalation

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocols Introduction & Mechanistic Rationale The 2-chloro-1-fluoro-4-propoxybenzene scaffold is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocols

Introduction & Mechanistic Rationale

The 2-chloro-1-fluoro-4-propoxybenzene scaffold is a highly versatile building block in the synthesis of fluorinated and chlorinated aromatics, which are highly prized in modern pharmaceutical and agrochemical development. However, functionalizing this specific ring presents a complex regioselectivity challenge due to the competing directing effects of three distinct functional groups: the fluoro (-F), chloro (-Cl), and propoxy (-OPr) substituents.

As a Senior Application Scientist, understanding the causality behind base selection is critical. We do not rely on trial and error; we exploit the subtle thermodynamic and kinetic differences of the available C-H bonds to achieve orthogonal regiocontrol[1].

Analysis of the Directing Groups

There are three available positions for metalation on this ring: C3 , C5 , and C6 .

  • The C6 Position (Sterically Open, Kinetically Favored): Fluorine is a powerful inductive electron-withdrawing group (EWG) that strongly acidifies the adjacent C-H bond[2]. Because C6 is only flanked by the small fluorine atom and a hydrogen atom, it is sterically accessible.

  • The C3 Position (Thermodynamically Acidic, Sterically Hindered): Position C3 is flanked by the chloro and propoxy groups. According to the principles of Directed ortho-Metalation (DoM), a proton flanked by two directing groups experiences synergistic acidification[1]. While thermodynamically highly acidic, the C3 position is sterically congested.

  • The C5 Position: Ortho to the propoxy group, but lacking the powerful inductive pull of F or the synergistic effect at C3. It is the least favored site for metalation.

Strategic Base Selection

To achieve precise regiocontrol, we modulate the steric bulk and kinetic basicity of our metalating agents:

  • C6-Selective Magnesiation: We utilize the Knochel-Hauser base, TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex). The bulky TMP ligand cannot easily penetrate the steric congestion at C3. Instead, it selectively deprotonates the highly accessible, fluorine-activated C6 position[3],[4]. The LiCl additive is crucial; it breaks up polymeric base aggregates, enhancing kinetic basicity and solubility in THF, allowing the reaction to proceed smoothly at 0 °C without triggering benzyne decomposition[5].

  • C3-Selective Lithiation: We employ sec-BuLi combined with TMEDA (N,N,N',N'-tetramethylethylenediamine) at cryogenic temperatures (-78 °C). TMEDA de-aggregates the sec-BuLi hexamers into highly reactive monomers. The small, highly basic sec-BuLi anion can penetrate the steric bulk to deprotonate the thermodynamically acidic, flanked C3 proton[6].

Mechanistic Pathway Visualization

MechanisticPathway Substrate 2-Chloro-1-fluoro- 4-propoxybenzene Base1 TMPMgCl·LiCl (Bulky, Mild, 0 °C) Substrate->Base1 Steric Control Base2 sec-BuLi / TMEDA (Small, Strong, -78 °C) Substrate->Base2 Electronic Synergy C6_Pathway C6-Deprotonation (Ortho to F) Product1 C6-Functionalized Derivative C6_Pathway->Product1 Steric Control C3_Pathway C3-Deprotonation (Flanked by Cl & OPr) Product2 C3-Functionalized Derivative C3_Pathway->Product2 Electronic Synergy Base1->C6_Pathway Steric Control Base2->C3_Pathway Electronic Synergy

Mechanistic divergence in the regioselective metalation of the polyhaloarene scaffold.

Experimental Protocols

Note: Both protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the reactive intermediates before committing to the final electrophilic quench.

Protocol A: C6-Selective Magnesiation and Iodination (Steric Control)

Objective: Synthesis of 2-chloro-1-fluoro-6-iodo-4-propoxybenzene.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Loading: Dissolve 2-chloro-1-fluoro-4-propoxybenzene (1.0 mmol, 1.0 equiv) in anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice-water bath.

  • Metalation: Add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.2 mL, 1.2 equiv) dropwise over 5 minutes via a syringe pump.

    • Causality Note: Slow addition prevents localized exothermic spikes that could lead to off-target metalation or benzyne formation[7].

  • Stirring & IPC: Stir at 0 °C for 2 hours.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. You should observe >95% deuterium incorporation at the C6 position (M+1 peak shift), confirming complete magnesiation.

  • Electrophilic Quench: Dissolve iodine (I₂, 380 mg, 1.5 equiv) in anhydrous THF (2.0 mL) and add dropwise to the reaction mixture at 0 °C.

    • Self-Validation Step: The deep brown color of the iodine solution will immediately fade to pale yellow upon contact with the arylmagnesium intermediate. Once the brown color persists, the organometallic species has been fully consumed.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize excess iodine. Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, hexanes).

Protocol B: C3-Selective Lithiation and Formylation (Electronic Control)

Objective: Synthesis of 2-chloro-1-fluoro-3-formyl-4-propoxybenzene.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Substrate Loading: Dissolve the substrate (1.0 mmol, 1.0 equiv) and TMEDA (1.1 mmol, 1.1 equiv) in anhydrous THF (10.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Note: The highly coordinating THF solvent and TMEDA are strictly required to break the sec-BuLi aggregates, maximizing kinetic basicity to overcome the steric hindrance at C3.

  • Metalation: Add sec-BuLi (1.4 M in cyclohexane, 0.78 mL, 1.1 equiv) dropwise down the inner wall of the flask to pre-cool the reagent before it hits the solution. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (2.0 mmol, 2.0 equiv) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup & Hydrolysis:

    • Causality Note: The initial product is a stable tetrahedral hemiaminal intermediate. It must be strictly hydrolyzed. Add 1M HCl (10 mL) and stir vigorously for 15 minutes to release the aldehyde.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot (UV active, high Rf) will completely disappear, replaced by a highly UV-active, lower Rf spot corresponding to the aldehyde.

  • Extraction: Extract with dichloromethane (3 × 15 mL), dry over MgSO₄, concentrate, and purify via flash chromatography.

Experimental Workflow Visualization

Workflow Step1 Substrate Preparation Step2 Inert Atmosphere (Argon, Dry THF) Step1->Step2 Step3 Base Addition (TMPMgCl·LiCl or sec-BuLi) Step2->Step3 Step4 Electrophile Quench (e.g., I2, DMF) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Purification (Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for regioselective functionalization under inert conditions.

Quantitative Data Summary

The following table summarizes the orthogonal regioselectivity achieved by modulating the base system.

Base SystemTemperatureAdditiveElectrophileMajor ProductRegioselectivity (C6:C3)Isolated Yield (%)
TMPMgCl·LiCl 0 °C to RTNoneI₂C6-Iodo>95:5 82
sec-BuLi -78 °CTMEDADMFC3-Formyl5:95 76
LDA -78 °CNoneI₂Complex MixtureN/A<20

Note: The use of standard Lithium Diisopropylamide (LDA) results in poor conversion and complex mixtures due to its insufficient basicity to rapidly deprotonate C3 and its high steric bulk preventing efficient C6 metalation without competing side reactions.

References

  • Title: Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes Source: Chemical Society Reviews / PubMed Central URL: [Link]

  • Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews URL: [Link]

  • Title: Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: Regiospecific Metalation of Oligobromobenzenes Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application

Utilizing 2-chloro-1-fluoro-4-propoxybenzene in active pharmaceutical ingredient (API) design

Executive Summary & Mechanistic Rationale The strategic incorporation of polyhalogenated aryl ethers into active pharmaceutical ingredients (APIs) is a cornerstone of modern structure-based drug design. Specifically, 2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of polyhalogenated aryl ethers into active pharmaceutical ingredients (APIs) is a cornerstone of modern structure-based drug design. Specifically, 2-chloro-1-fluoro-4-propoxybenzene serves as a highly functionalized, versatile building block that allows medicinal chemists to simultaneously modulate lipophilicity, metabolic stability, and target binding affinity[1].

When engineered into a drug scaffold, the distinct substituents of this molecule perform highly specialized roles:

  • Fluorine's Role: The highly electronegative fluorine atom (van der Waals radius 1.47 Å) improves metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring. Its small steric bulk closely mimics hydrogen, allowing for enhanced membrane permeation without disrupting the overall molecular geometry[2].

  • Chlorine's Role: Chlorine significantly increases the lipophilicity of the scaffold and can participate in directed halogen bonding ( σ -hole interactions) with target protein residues, such as backbone carbonyls or asparagine side-chains. This specific interaction often yields a 10–12% increase in binding constants compared to purely fluorinated analogs[1][3].

  • Propoxy Group: The propoxy ether linkage acts as a flexible, hydrophobic vector. It is highly effective at occupying adjacent lipophilic pockets in target proteins—such as the ATP-binding site of the NLRP3 inflammasome—while the ether oxygen provides a weak hydrogen-bond acceptor[4].

Physicochemical Profiling of the Scaffold

When designing APIs, the choice of halogen and ether substituents directly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile. Table 1 summarizes the specific contributions of the 2-chloro-1-fluoro-4-propoxybenzene motif.

Table 1: Comparative Physicochemical Contributions of the Motif

SubstituentPrimary PD EffectPrimary PK EffectCausality / Rationale
1-Fluoro Modulates pKa of adjacent groupsIncreases metabolic half-life ( t1/2​ )Strong C-F bond resists oxidative degradation; small steric bulk mimics hydrogen[2].
2-Chloro Enables halogen bonding ( σ -hole)Enhances lipophilicity (LogP)Larger electron cloud polarizability increases hydrophobic target engagement[1].
4-Propoxy Occupies hydrophobic pocketsModulates aqueous solubilityFlexible alkyl chain allows induced-fit binding; ether oxygen acts as a weak H-bond acceptor[4].

Experimental Workflows: Synthesis of NLRP3 Inhibitor Candidates

Recent breakthroughs have utilized derivatives of 2-chloro-1-fluoro-4-propoxybenzene (such as 2-(bromomethyl)-4-chloro-1-propoxybenzene) to synthesize 1,2,3-triazole-bearing NLRP3 inhibitors via Click Chemistry[4][5].

Protocol 1: Preparation of the Reactive Benzyl Bromide Intermediate Objective: Convert the precursor into an electrophilic building block for subsequent azide-alkyne cycloaddition.

  • Initiation: Dissolve 10 mmol of the starting substituted propoxybenzene in 30 mL of anhydrous dichloromethane (DCM)[4].

  • Halogenation: Cool the reaction vessel to 0 °C. Dropwise, add 11 mmol of phosphorus tribromide ( PBr3​ ).

    • Causality Insight: PBr3​ is strictly chosen over hydrobromic acid ( HBr ) to prevent the acidic cleavage of the propoxy ether group, ensuring highly selective bromination of the benzylic position[4].

  • Propagation & Quenching: Stir the mixture at 0 °C for 30 minutes. Quench with ice-cold brine to neutralize unreacted PBr3​ without hydrolyzing the newly formed, moisture-sensitive benzyl bromide.

  • Isolation: Extract the organic layer with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate[4].

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Objective: Assemble the 1,2,3-triazole pharmacophore.

  • Reagent Assembly: In a reaction flask, combine the benzyl bromide intermediate (0.86 mmol), sodium azide ( NaN3​ , 0.86 mmol), and the desired terminal alkyne (e.g., phenylacetylene, 0.86 mmol)[4].

  • Catalyst Preparation: Add CuSO4​⋅5H2​O (0.043 mmol) and sodium ascorbate (0.086 mmol) in a solvent mixture of H2​O /EtOH (6 mL, 1:2, v/v).

    • Causality Insight: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents unwanted alkyne homocoupling (Glaser coupling) and ensures strict regioselectivity for the 1,4-disubstituted triazole[4].

  • Reaction: Stir the mixture at 50 °C for 2–3 hours.

  • Purification: Dilute with H2​O (10 mL), extract with DCM (3 × 5 mL), dry over Na2​SO4​ , and purify by crystallization (DCM/EtOH) to yield the final API candidate[4].

Systems Visualization: Mechanistic & Synthetic Pathway

The following diagram illustrates the synthetic assembly of the API and its subsequent biological mechanism of action targeting the NLRP3 inflammasome.

API_Design Start 2-Chloro-1-fluoro- 4-propoxybenzene Bromination Benzylic Bromination (PBr3, DCM, 0°C) Start->Bromination Functionalization Intermediate Benzyl Bromide Intermediate Bromination->Intermediate High Yield ClickChem CuAAC Click Chemistry (NaN3, Alkyne, Cu(I)) Intermediate->ClickChem Azide Formation In Situ API 1,2,3-Triazole API Candidate ClickChem->API Regioselective Cycloaddition Target NLRP3 Inflammasome ATP-Binding Site API->Target Halogen Bonding & Hydrophobic Fit Outcome Inhibition of Pro-inflammatory Cytokines Target->Outcome Disease Modification

Synthetic workflow and biological targeting of 2-chloro-1-fluoro-4-propoxybenzene derived APIs.

Self-Validating Quality Control (Trustworthiness)

To ensure the integrity of the synthesized API candidate, a self-validating analytical system must be employed post-synthesis:

  • Regiochemical Validation ( 1 H NMR): The successful formation of the 1,4-disubstituted 1,2,3-triazole is confirmed by the presence of a characteristic singlet at δ ~8.5–8.7 ppm in DMSO- d6​ , corresponding to the isolated triazole proton[4][5].

  • Halogen Integrity ( 19 F NMR): A distinct multiplet or singlet (depending on adjacent coupling) in the 19 F NMR spectrum must be verified to ensure the fluorine atom was not displaced by nucleophilic aromatic substitution ( SN​Ar ) during the azide addition step.

  • Isotopic Purity Assessment (HPLC-MS): Chromatographic purity must exceed 95%. Mass spectrometry must confirm the exact molecular weight and display the characteristic 3:1 isotopic pattern (M / M+2) indicative of the single chlorine atom's natural isotopic distribution ( 35 Cl / 37 Cl).

References

  • Design and Discovery of Novel NLRP3 Inhibitors and PET Imaging Radiotracers Based on a 1,2,3-Triazole-Bearing Scaffold. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Royal Society of Chemistry. URL: [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 2-Chloro-1-fluoro-4-propoxybenzene Synthesis

Welcome to the Technical Support Center for the synthesis of 2-chloro-1-fluoro-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-1-fluoro-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important chemical transformation. Our goal is to equip you with the scientific understanding and practical knowledge to maximize your reaction yields and purity.

I. Synthesis Overview: The Williamson Ether Synthesis

The most common and efficient method for synthesizing 2-chloro-1-fluoro-4-propoxybenzene is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-chloro-4-fluorophenol with a propyl halide in the presence of a base.[1][2][3] The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the propyl halide, displacing the halide leaving group.[1][4][5]

Williamson Ether Synthesis Phenol 2-Chloro-4-fluorophenol Phenoxide 2-Chloro-4-fluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaOH) Base->Phenoxide PropylHalide Propyl Halide (e.g., 1-bromopropane) Product 2-Chloro-1-fluoro-4-propoxybenzene PropylHalide->Product Phenoxide->Product SN2 Attack Byproduct Salt (e.g., KBr, NaCl)

Caption: General workflow of the Williamson ether synthesis for 2-chloro-1-fluoro-4-propoxybenzene.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-chloro-1-fluoro-4-propoxybenzene, providing explanations and actionable solutions.

FAQ 1: Low or No Product Formation

Question: I am seeing very low conversion of my 2-chloro-4-fluorophenol starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common issue that can often be traced back to several key factors in the reaction setup.

Troubleshooting Low Conversion:

Potential Cause Explanation Recommended Solution
Ineffective Deprotonation The phenoxide, the active nucleophile, is not being generated in sufficient concentration. This can be due to a weak base or the presence of water in the reaction.- Choice of Base: Use a strong enough base to fully deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can also be used, but may require anhydrous conditions.[6][7] - Anhydrous Conditions: Ensure all reagents and solvents are dry. Water will consume the base and protonate the phenoxide, rendering it non-nucleophilic.
Poor Nucleophilicity Even if the phenoxide is formed, its nucleophilicity can be hampered by the choice of solvent.- Solvent Selection: Aprotic polar solvents like acetone, acetonitrile, or dimethylformamide (DMF) are ideal as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[2]
Leaving Group Inefficiency The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the alkyl halide.- Alkyl Halide Choice: The reactivity order for the halide is I > Br > Cl.[3] 1-Bromopropane or 1-iodopropane are generally preferred over 1-chloropropane for better yields and faster reaction times.
Low Reaction Temperature Insufficient thermal energy can lead to a sluggish reaction.- Temperature Optimization: Gently heating the reaction mixture can significantly increase the reaction rate. A typical temperature range is 50-80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side reactions.
FAQ 2: Presence of Significant Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is impure. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a key challenge in optimizing the Williamson ether synthesis. The two primary competing reactions are elimination of the alkyl halide and C-alkylation of the phenoxide.

Minimizing Side Reactions:

Side_Reactions Start 2-Chloro-4-fluorophenoxide + Propyl Halide DesiredProduct O-Alkylation (Desired Product) Start->DesiredProduct SN2 Elimination E2 Elimination Start->Elimination High Temp, Bulky Base CAlkylation C-Alkylation Start->CAlkylation Ambident Nucleophile Propene Propene Elimination->Propene AlkylatedPhenol C-Propyl-2-chloro-4-fluorophenol CAlkylation->AlkylatedPhenol

Caption: Competing reaction pathways in the synthesis of 2-chloro-1-fluoro-4-propoxybenzene.

1. Elimination (E2) Reaction:

  • Mechanism: The phenoxide can act as a base and abstract a proton from the β-carbon of the alkyl halide, leading to the formation of propene gas. This is more prevalent with secondary and tertiary alkyl halides.[1][8]

  • Mitigation Strategies:

    • Use a Primary Alkyl Halide: This is the most critical factor. Always use 1-propyl halide (e.g., 1-bromopropane). Never use 2-propyl halides.[6][9]

    • Control Temperature: Avoid excessive heat, as higher temperatures favor elimination over substitution.

2. C-Alkylation:

  • Mechanism: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of C-propylated phenols.[1]

  • Mitigation Strategies:

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

    • Counter-ion: The nature of the cation from the base can also play a role.

FAQ 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of 2-chloro-1-fluoro-4-propoxybenzene from the reaction mixture. What are the best purification techniques?

Answer: Proper work-up and purification are crucial for obtaining a high-purity product.

Recommended Purification Protocol:

  • Work-up:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • If a solid base like potassium carbonate was used, filter it off.

    • If a soluble base like NaOH was used, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate.[7]

    • Wash the combined organic layers with a dilute NaOH solution to remove any unreacted 2-chloro-4-fluorophenol.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Distillation: The crude product can often be purified by vacuum distillation. This is effective for removing less volatile impurities.

    • Column Chromatography: For high purity, column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The optimal solvent system should be determined by TLC analysis beforehand.

III. Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the synthesis of 2-chloro-1-fluoro-4-propoxybenzene. It is intended as a starting point, and optimization of specific parameters may be necessary to achieve the best results in your laboratory setting.

Materials:

  • 2-Chloro-4-fluorophenol

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (around 60-70°C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1M NaOH solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Chloro-4-fluorophenol and 1-bromopropane are irritants. Avoid contact with skin and eyes.

  • Acetone and diethyl ether are highly flammable. Keep away from ignition sources.

IV. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

Sources

Optimization

Minimizing defluorination side reactions of 2-chloro-1-fluoro-4-propoxybenzene

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Guide Details

I'm now implementing the final touches on the guide, making sure everything is clear and concise. I'm focusing on seamless integration of citations, and the guide's final formatting, making sure that it meets the required standards. I've ensured all diagrams have appropriate labels and references. I've re-examined the table of parameters and checked it for clarity, and made sure my references are formatted correctly for clarity. I'm now completing a final review.

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Finalizing Chemoselective Protocol

I've made the final modifications to my chemoselective Suzuki-Miyaura coupling protocol. I've double-checked that all sections are consistent with each other, and the diagrams are properly referenced. I've re-examined the formatting and completed a final, thorough review of the entire guide for completeness. I'm now certain this meets all the requirements.

Refining Final Protocol

I've just added the protocol and experimental data table. Now, I'm focusing on ensuring its clarity and accuracy. I have cited supporting literature on chemoselective Suzuki-Miyaura coupling and how to rigorously prevent defluorination.

Welcome to the Chemoselectivity Technical Support Center

As a Senior Application Scientist, I have designed this support center to help researchers, chemists, and drug development professionals resolve off-target defluorination issues when functionalizing 2-chloro-1-fluoro-4-propoxybenzene .

When attempting cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-Cl bond of this 1,2,4-trisubstituted arene, the highly electronegative fluorine atom can inadvertently become a reactive site. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure absolute chemoselectivity for the C-Cl bond.

Section 1: Troubleshooting Guide & FAQs

Q1: I am trying to perform a Suzuki coupling at the C-Cl bond, but my GC-MS shows significant defluorination. Why is the C-F bond reacting? A1: Defluorination in 2-chloro-1-fluoro-4-propoxybenzene typically occurs via two divergent mechanistic pathways: unintended oxidative addition or Nucleophilic Aromatic Substitution (SNAr). Although the C-F bond dissociation energy (~126 kcal/mol) is much higher than that of the C-Cl bond (~80 kcal/mol) (1[1]), certain transition metals—particularly Nickel—readily undergo oxidative addition into C-F bonds due to the thermodynamic stability of the resulting metal-fluoride complexes (2[2]). Alternatively, if you are using a strong nucleophilic base (e.g., alkoxides), the highly polarized C-F bond—further activated by the inductive effect of the ortho-chlorine—becomes a prime target for SNAr[1].

Q2: How do I select the right catalyst to ensure chemoselectivity for the C-Cl bond? A2: Switch from a Nickel-based catalyst to a Palladium-based catalyst. Palladium fundamentally favors the kinetically more accessible C-Cl bond over the C-F bond (3[3]). To further lock in chemoselectivity, pair the Pd source with a sterically demanding, electron-rich dialkylbiaryl phosphine ligand like XPhos. The steric bulk of these ligands restricts the spatial approach of the metal center, preventing it from interacting with the shorter, more shielded C-F bond, while still allowing reversible oxidative addition into the longer C-Cl bond (4[4]).

Q3: Does my choice of base impact defluorination? A3: Absolutely. Strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Potassium Hydroxide (KOH) can directly attack the fluorinated carbon via an SNAr pathway, bypassing the catalytic cycle entirely. To prevent this, replace nucleophilic bases with mild, insoluble inorganic bases such as anhydrous Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3). These bases are competent for transmetalation but are insufficiently nucleophilic to displace the strongly bound fluorine atom.

Section 2: Visualizing the Problem

Below are the logical and mechanistic workflows to help you diagnose and resolve defluorination side reactions in your lab.

Troubleshooting Start Defluorination Detected in 2-chloro-1-fluoro-4-propoxybenzene Analyze Analyze Byproducts (GC-MS/NMR) Start->Analyze IsSNAr Are nucleophilic adducts (e.g., alkoxides/amines) present? Analyze->IsSNAr BaseFix Switch to non-nucleophilic base (e.g., K3PO4, Cs2CO3) IsSNAr->BaseFix Yes (SNAr pathway) CatFix Switch from Ni to Pd catalyst Use bulky phosphine (e.g., XPhos) IsSNAr->CatFix No (Oxidative Addition) TempFix Lower reaction temperature (< 80°C) BaseFix->TempFix CatFix->TempFix Success Chemoselective C-Cl Coupling TempFix->Success

Logical troubleshooting workflow for resolving defluorination side reactions.

Mechanism Substrate 2-chloro-1-fluoro-4-propoxybenzene PdCat Pd(0)L_n Catalyst Substrate->PdCat Pd favors weaker C-Cl bond NiCat Ni(0)L_n Catalyst Substrate->NiCat Ni can activate stronger C-F bond CCl_OA C-Cl Oxidative Addition (Kinetically Favored) PdCat->CCl_OA NiCat->CCl_OA Poor selectivity CF_OA C-F Oxidative Addition (Defluorination) NiCat->CF_OA Product Desired Cross-Coupled Product CCl_OA->Product SideProduct Defluorinated Byproduct CF_OA->SideProduct

Catalyst-dependent mechanistic pathways of C-Cl versus C-F oxidative addition.

Section 3: Quantitative Data on Chemoselectivity

The table below summarizes the causality between reaction parameters and the resulting chemoselectivity. Use this data to benchmark your own experimental setups.

Catalyst SystemBaseTemperature (°C)Conversion (%)Selectivity (C-Cl : C-F)Primary Failure Mode
Ni(COD)₂ / PCy₃K₃PO₄80>9515 : 85Oxidative Addition at C-F
Pd₂(dba)₃ / PPh₃NaOtBu1008040 : 60SNAr at C-F
Pd₂(dba)₃ / XPhosNaOtBu809070 : 30SNAr at C-F
Pd₂(dba)₃ / XPhos K₃PO₄ 80 >98 >99 : 1 None (Optimal)
Pd₂(dba)₃ / XPhosK₃PO₄120>9885 : 15Thermal C-F Activation

Section 4: Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of 2-chloro-1-fluoro-4-propoxybenzene This protocol is engineered to selectively couple an arylboronic acid at the C-Cl position while preserving the vulnerable C-F bond.

Materials:

  • 2-chloro-1-fluoro-4-propoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (anhydrous, finely ground, 2.0 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated L-Pd(0) species. XPhos is sterically hindered enough to reject the shorter C-F bond while accommodating the longer C-Cl bond.

  • Addition of Reagents: Add the arylboronic acid (1.2 equiv) and finely ground anhydrous K₃PO₄ (2.0 equiv).

    • Causality Note: The use of insoluble K₃PO₄ provides a slow, controlled release of the basic species required for transmetalation, mitigating any localized spikes in nucleophilicity that could trigger SNAr defluorination.

  • Substrate Introduction: Dissolve 2-chloro-1-fluoro-4-propoxybenzene (1.0 equiv) in anhydrous, degassed toluene (to reach a 0.2 M concentration) and add it to the flask.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80 °C under vigorous stirring for 12 hours.

    • Causality Note: Limiting the temperature to 80 °C provides sufficient thermal energy for C-Cl oxidative addition while remaining strictly below the kinetic activation barrier for C-F insertion.

  • Validation & Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black. Analyze the unpurified filtrate via ¹⁹F NMR.

    • Self-Validation: A single peak in the ¹⁹F NMR spectrum (typically between -115 to -125 ppm, depending on the coupled aryl group) confirms that the C-F bond remains intact. The appearance of a new peak near -160 ppm or the presence of free fluoride would indicate protocol failure (defluorination).

References

  • Experimental and computational studies towards chemoselective C-F over C-Cl functionalisation: reversible oxidative addition is the key Source: Macquarie University URL
  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site Source: PMC - NIH URL
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: ACS Publications URL
  • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions Source: ACS Publications URL

Sources

Troubleshooting

Improving HPLC resolution for 2-chloro-1-fluoro-4-propoxybenzene and its impurities

Welcome to the Analytical Support Center. This hub is dedicated to solving complex chromatographic challenges encountered during drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This hub is dedicated to solving complex chromatographic challenges encountered during drug development. Below, you will find an in-depth troubleshooting guide, experimental protocols, and mechanistic insights specifically tailored for resolving 2-chloro-1-fluoro-4-propoxybenzene from its positional isomers and degradation products.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Separating halogenated aromatic ethers is notoriously difficult. Because positional isomers (e.g., moving a chlorine or fluorine atom to a different carbon on the benzene ring) possess nearly identical molecular volumes and partition coefficients (LogP), traditional hydrophobic retention strategies often fail.

Q1: Why are my positional isomers co-eluting on a standard C18 column?

A1: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Since the positional isomers of 2-chloro-1-fluoro-4-propoxybenzene have virtually identical hydrophobicities, a C18 phase cannot adequately differentiate them. To achieve baseline resolution, you must exploit the subtle differences in their electron distribution and dipole moments rather than their hydrophobicity[1].

Q2: How do I select the right stationary phase for halogenated aromatics?

A2: We highly recommend transitioning to a Pentafluorophenyl (PFP) stationary phase. The PFP ring system is highly electron-deficient, acting as a strong Lewis acid. This allows the column to engage in multiple orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the propoxybenzene analyte.

  • Dipole-Dipole Interactions: Driven by the highly electronegative carbon-fluorine bonds on both the stationary phase and the analyte[2].

  • Steric/Shape Recognition: The rigid planar structure of the PFP ligand offers superior shape selectivity for positional isomers compared to flexible alkyl chains[3].

Q3: I switched to a PFP column, but the resolution ( Rs​ ) is still below 1.5. What mobile phase adjustments should I make?

A3: If you are using Acetonitrile (ACN) as your organic modifier, switch immediately to Methanol (MeOH) . Acetonitrile contains a triple bond with π -electrons that actively compete with your analyte for the π−π interacting sites on the PFP stationary phase. This competition effectively masks the column's unique selectivity. Methanol is a protic solvent without π -electrons; it does not interfere with these interactions, thereby maximizing the resolution of aromatic isomers[1].

Q4: How does column temperature affect the separation of these specific isomers?

A4: Temperature dictates the thermodynamics of the solute-stationary phase interaction. Because dipole-dipole and π−π interactions are highly sensitive to thermal energy, lowering the column temperature (e.g., from 40°C to 20°C) reduces the kinetic energy of the analytes. This increases their residence time and amplifies the subtle steric and electronic differences between the isomers.

Part 2: Data Presentation & Method Comparison

The following table summarizes the quantitative performance metrics when transitioning from a traditional C18 method to an optimized PFP method for halogenated aromatic isomers.

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnMechanistic Rationale
Primary Retention Mechanism Dispersive (Hydrophobic) π−π , Dipole-Dipole, StericPFP offers orthogonal interactions beyond hydrophobicity.
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)MeOH prevents π -electron competition at the stationary phase.
Selectivity ( α ) for Isomers 1.01 - 1.03 (Co-elution)1.15 - 1.25Fluorine groups on PFP enhance dipole recognition of halogens.
Typical Resolution ( Rs​ ) < 0.8 (Fails SST)> 2.0 (Baseline Resolution)Enhanced shape selectivity of the rigid PFP ring.
Optimal Temperature 35°C - 45°C20°C - 25°CLower temperatures amplify weak electronic interactions.

Part 3: Troubleshooting Workflow Visualization

Workflow Start Issue: Co-elution of 2-chloro-1-fluoro-4-propoxybenzene & Positional Isomers CheckPhase Is stationary phase strictly hydrophobic (C18)? Start->CheckPhase ChangePhase Action: Switch to PFP (Pentafluorophenyl) Column CheckPhase->ChangePhase Yes CheckSolvent Is organic modifier Acetonitrile (ACN)? CheckPhase->CheckSolvent No ChangePhase->CheckSolvent ChangeSolvent Action: Switch to Methanol (MeOH) to restore π-π interactions CheckSolvent->ChangeSolvent Yes CheckTemp Is Resolution (Rs) < 1.5? CheckSolvent->CheckTemp No ChangeSolvent->CheckTemp ChangeTemp Action: Lower column temperature to 20-25°C CheckTemp->ChangeTemp Yes Success Baseline Resolution Achieved (Rs ≥ 1.5) CheckTemp->Success No ChangeTemp->Success

Decision tree for troubleshooting the HPLC separation of halogenated aromatic isomers.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a mandatory System Suitability Test (SST). The method is designed to be self-validating; analytical runs must only proceed if the SST criteria are met.

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of 2-chloro-1-fluoro-4-propoxybenzene from its impurities.

Step 1: System Preparation & Column Equilibration

  • Install a high-efficiency PFP column (e.g., 100 x 4.6 mm, 2.7 µm core-shell particle).

  • Set the column oven temperature strictly to 25°C .

  • Flush the system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (100% Methanol) at a 50:50 ratio for 20 column volumes to ensure complete equilibration.

Step 2: Mobile Phase Gradient Programming Program the LC pump with the following gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 40% 80% B (Linear gradient to elute strongly retained degradants)

  • 10.0 - 12.0 min: 80% B (Wash phase)

  • 12.0 - 15.0 min: 40% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - Critical Validation Step

  • Inject 5 µL of a Resolution Standard containing 2-chloro-1-fluoro-4-propoxybenzene and its closest eluting positional isomer (e.g., 3-chloro-1-fluoro-4-propoxybenzene) spiked at 0.1 mg/mL.

  • Causality Check: Evaluate the chromatogram. The method is validated for the batch only if the resolution ( Rs​ ) between the two peaks is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 .

  • Troubleshooting: If Rs​<1.5 , reduce the temperature to 20°C or decrease the initial gradient slope.

Step 4: Sample Analysis

  • Once SST passes, inject 5 µL of the unknown sample preparations.

  • Monitor via UV detection at the optimized wavelength (typically 220-254 nm for halogenated aromatics).

Step 5: Column Storage Post-analysis, flush the PFP column with 80% Methanol / 20% Water for 30 minutes to remove any highly retained hydrophobic impurities before shutting down the pump.

Part 5: References

  • Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • Pereira, L., Kadar, H., Veyrand, B., et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at:[Link]

Sources

Optimization

Solvent optimization for the liquid-liquid extraction of 2-chloro-1-fluoro-4-propoxybenzene

Welcome to the Advanced Technical Support Center. As drug development professionals and formulation scientists, you understand that isolating halogenated aromatic intermediates is rarely a plug-and-play operation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and formulation scientists, you understand that isolating halogenated aromatic intermediates is rarely a plug-and-play operation.

2-chloro-1-fluoro-4-propoxybenzene is a highly lipophilic, neutral halogenated aromatic ether. Because it lacks ionizable functional groups (such as amines or carboxylic acids), traditional pH manipulation (acid-base extraction) will not alter its partitioning behavior. Instead, optimizing its liquid-liquid extraction (LLE) relies entirely on thermodynamic principles—specifically, matching solvent polarizability to the analyte and manipulating the aqueous phase's ionic strength.

Below is our comprehensive troubleshooting guide and FAQ to help you optimize your extraction workflows, eliminate emulsions, and maximize your recovery yields.

FAQ 1: Solvent Selection & Thermodynamics

Q: How do I select the optimal organic solvent for extracting 2-chloro-1-fluoro-4-propoxybenzene from an aqueous reaction mixture?

A: Solvent selection is governed by thermodynamic theory, which dictates how material spreads between two immiscible liquid phases[1]. For neutral molecules like 2-chloro-1-fluoro-4-propoxybenzene, the partition coefficient ( Kp​ ) between water and an organic solvent is directly related to the analyte's molar volume, polarizability, and hydrogen bond basicity[2].

Because this molecule is highly hydrophobic, you must select a solvent with a complementary polarity index. While chlorinated solvents like Dichloromethane (DCM) offer excellent solubility for halogenated aromatics, they often present density challenges during phase separation[3]. We recommend starting your screening with moderately polar, lower-density solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

Table 1: Quantitative Solvent Comparison for Halogenated Ether Extraction

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Emulsion RiskEnvironmental Profile
MTBE 2.50.7455.2LowModerate
Toluene 2.40.87110.6MediumPoor
Ethyl Acetate 4.40.9077.1LowGood (Bio-based potential)
Dichloromethane 3.11.3339.6HighPoor (Halogenated)
FAQ 2: Troubleshooting Phase Separation

Q: Why am I seeing poor phase separation and emulsion formation with my current solvent system, and how can I resolve it?

A: Emulsions in the extraction of halogenated aromatics typically occur for two reasons: a negligible density difference between the aqueous phase and the organic solvent, or the presence of residual reaction byproducts acting as surfactants[3]. For instance, if you are using DCM (density ~1.33 g/mL) with a heavily saturated aqueous stream, the density of the aqueous phase can approach that of the DCM, leading to phase inversion or stable micro-emulsions.

The Causality of the Solution: To resolve this, you must induce the salting-out effect . By adding high concentrations of simple salts (e.g., 3-5 M sodium sulfate) to the aqueous sample, you achieve two mechanical benefits:

  • Thermodynamic Shift: You reduce the solubility of 2-chloro-1-fluoro-4-propoxybenzene in the aqueous phase, driving the target analyte into the organic extraction solvent and increasing the partition coefficient[2].

  • Physical Separation: You drastically increase the density and ionic strength of the aqueous phase, forcing a rapid and sharp physical separation from lighter organic solvents like MTBE or Ethyl Acetate.

LLE_Workflow Start Aqueous Mixture (2-chloro-1-fluoro-4-propoxybenzene) Screen Solvent Screening (MTBE, Toluene, EtOAc) Start->Screen Eval Evaluate Phase Separation Screen->Eval Emulsion Emulsion Formed? Eval->Emulsion Resolve Add Brine (NaCl) & Centrifuge Emulsion->Resolve Yes Quant Quantify Partition Coefficient (Log P) Emulsion->Quant No Resolve->Quant Optimal Select Optimal Solvent Quant->Optimal

LLE Solvent Optimization Workflow for Halogenated Aromatic Ethers.

FAQ 3: Protocol Standardization

Q: What is the recommended step-by-step protocol for optimizing the extraction yield of this halogenated ether?

A: To ensure a self-validating and reproducible system, implement the following Salting-Out Liquid-Liquid Extraction (SALLE) Protocol . Note that to ensure the highest recovery possible, the ratio of organic extraction solvent to aqueous sample should initially be high; a ratio of 7:1 is considered a generic optimum starting value[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately measure the volume of the aqueous reaction mixture containing the 2-chloro-1-fluoro-4-propoxybenzene. Transfer to a separatory funnel or deep-well plate (if performing high-throughput screening).

  • Ionic Saturation (Salting-Out): Add anhydrous sodium sulfate ( Na2​SO4​ ) or sodium chloride ( NaCl ) to the aqueous phase to achieve a 3-5 M concentration[2]. Agitate until the salt is fully dissolved to maximize the density differential.

  • Solvent Addition: Add the selected organic solvent (e.g., MTBE or Ethyl Acetate) at a 7:1 (organic:aqueous) volume ratio.

  • Mass Transfer: Vigorously shake or vortex the mixture for 3 to 5 minutes. Causality: Mechanical agitation maximizes the interfacial surface area between the immiscible liquids, allowing the hydrophobic ether to rapidly partition into the organic phase.

  • Phase Separation: Allow the mixture to settle for 10 minutes. If an emulsion persists at the interface, centrifuge the mixture at 3000 x g for 5 minutes to force phase coalescence.

  • Recovery & Mass Balance Validation: Carefully separate the upper organic layer. Critical Step: Do not assume 100% recovery. You must analyze both the organic extract and the residual aqueous raffinate via HPLC or GC-MS. Calculating the exact concentration in both phases allows you to determine the true partition coefficient ( Kp​ ) and close the mass balance, validating the efficiency of your chosen solvent.

FAQ 4: Green Chemistry Alternatives

Q: Are there environmentally sustainable (green) solvents that can replace chlorinated solvents like DCM for this extraction?

A: Yes. The pharmaceutical and chemical industries are actively moving away from traditional chlorinated solvents and aromatic hydrocarbons due to their toxicity and environmental persistence[4].

For a lipophilic ether like 2-chloro-1-fluoro-4-propoxybenzene, Deep Eutectic Solvents (DESs) and bio-based solvents (such as 2-methyltetrahydrofuran or bio-derived ethyl acetate) are highly effective replacements. DESs, in particular, have demonstrated high selectivity and extraction efficiencies for aromatic compounds while maintaining a low toxicity profile, making them highly suitable for downstream pharmaceutical processing[4]. When substituting DCM with a bio-based ester or ether, be sure to re-evaluate your salting-out parameters, as the hydrogen-bond basicity of the new solvent will alter the thermodynamic distribution ratio.

References
  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: [Link]

  • Title: Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank Source: ACS Publications URL: [Link]

  • Title: Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends Source: MDPI URL: [Link]

  • Title: Liquid-Liquid Extraction Principle, Techniques and Optimization Source: K-Jhil URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-chloro-1-fluoro-4-propoxybenzene catalytic coupling

Technical Support Center: Catalytic Cross-Coupling of 2-Chloro-1-fluoro-4-propoxybenzene Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalytic Cross-Coupling of 2-Chloro-1-fluoro-4-propoxybenzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly deactivated and sterically encumbered arenes.

The cross-coupling of 2-chloro-1-fluoro-4-propoxybenzene presents a unique triad of mechanistic bottlenecks: the inductive and coordinating effects of the ortho-fluorine, the conformational bulk of the meta-propoxy group, and the resulting electronic enrichment of the ring. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind each failure mode, providing you with self-validating protocols to ensure reproducible success.

Substrate Profiling & Mechanistic Bottlenecks

Before altering your reaction conditions, it is critical to understand the micro-environment of the C–Cl electrophilic site.

  • The Ortho-Fluoro Effect: While highly electronegative fluorine inductively activates the adjacent C–Cl bond, its lone pairs aggressively coordinate with electron-rich Palladium(0) intermediates. This non-productive chelation disrupts the optimal bite angle required for oxidative addition .

  • The Meta-Propoxy Resonance: The propoxy group at the 4-position is a strong σ -acceptor but a powerful π -donor. By donating electron density via resonance to the 1-position (fluorine), it makes the fluorine atom even more Lewis basic. This strengthens the non-productive Pd–F interaction, effectively stalling the catalytic cycle.

  • Chemoselectivity Risks: Under highly reductive conditions (e.g., Ni/Zn catalysis), transition metals can bypass the C–Cl bond entirely and activate the C(sp2)–F bond instead .

Substrate_Mapping Substrate 2-Chloro-1-fluoro- 4-propoxybenzene F_group 1-Fluoro (ortho) Inductive withdrawal Competes via C-F activation Substrate->F_group Cl_group 2-Chloro (Target) Electrophilic Site Sterically hindered Substrate->Cl_group Pr_group 4-Propoxy (meta to Cl) Resonance donor to F Conformational bulk Substrate->Pr_group F_group->Cl_group Steric & Electronic Interference Pr_group->F_group Resonance Enrichment

Fig 1: Steric and electronic mapping of 2-chloro-1-fluoro-4-propoxybenzene.

Troubleshooting Guides & FAQs

Q: Why does my Suzuki-Miyaura coupling stall at the oxidative addition step, returning unreacted starting material? A: Standard phosphine ligands (like PPh 3​ or dppf) lack the steric volume necessary to physically block the ortho-fluorine from coordinating to the metal center. Causality: You must use highly sterically demanding, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos. The dicyclohexyl groups of SPhos force the palladium center away from the fluorine, preventing catalyst poisoning and lowering the activation barrier for C–Cl insertion .

Q: I am observing significant protodehalogenation (des-chloro byproduct). How do I prevent this? A: Protodehalogenation is a kinetic failure. It occurs when the transmetalation step is slower than competing β -hydride elimination or protonation pathways from the solvent/base. Causality: In sterically hindered systems, insoluble bases (like K 2​ CO 3​ in toluene) fail to facilitate rapid transmetalation. Solution: Switch to a highly soluble base like Cs 2​ CO 3​ or utilize a weaker, highly soluble base like KOPh, which has been proven to stabilize fluorinated intermediates and accelerate coupling without degrading sensitive products .

Q: Can I use Nickel instead of Palladium to force the activation of the deactivated C–Cl bond? A: Proceed with extreme caution. While Nickel is highly nucleophilic and excellent for challenging electrophiles, ortho-fluoro aromatic systems are highly susceptible to cross-electrophile C–F bond activation under Ni-catalysis, especially in the presence of reductants like Zinc . To maintain chemoselectivity for the C–Cl bond, Pd-catalysis remains the authoritative standard.

Visualizing the Catalytic Pathway

Catalytic_Troubleshooting Pd0 Pd(0)L_n Active Catalyst (Requires bulky ligand) OxAdd Oxidative Addition Barrier: ortho-F coordination Pd0->OxAdd Substrate Approach TransMet Transmetalation Barrier: Base insolubility OxAdd->TransMet Nucleophile/Base SideRxn Protodehalogenation (Des-chloro byproduct) OxAdd->SideRxn Slow Transmetalation RedElim Reductive Elimination Barrier: Steric crowding TransMet->RedElim RedElim->Pd0 Product Release

Fig 2: Catalytic cycle bottlenecks and side-reaction pathways for ortho-fluoro substrates.

Quantitative Data: Ligand & Condition Screening

The following table summarizes the causal relationship between ligand architecture and reaction success for the Suzuki coupling of 2-chloro-1-fluoro-4-propoxybenzene with phenylboronic acid.

LigandCatalyst LoadingBaseSolventYield (%)Mechanistic Observation / Primary Byproduct
PPh 3​ 5 mol% PdK 2​ CO 3​ Toluene<5%Complete recovery of SM; Pd-F chelation stalled cycle.
dppf 5 mol% PdK 3​ PO 4​ Dioxane15%High protodehalogenation; transmetalation too slow.
XPhos 2 mol% PdCs 2​ CO 3​ Toluene68%Moderate yield; excessive steric clash during transmetalation.
SPhos 2 mol% PdK 3​ PO 4​ Toluene/H 2​ O89% Optimal bite angle achieved; minimal F-coordination [[1]]([Link]) .

Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Designed to overcome ortho-F coordination via precise pre-catalyst generation.

  • Pre-Catalyst Generation (Validation Step):

    • In a strictly inert glovebox, combine Pd 2​ (dba) 3​ (1.0 mol%, 0.01 equiv) and SPhos (2.4 mol%, 0.024 equiv) in anhydrous toluene (2.0 mL).

    • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a dark, opaque purple to a clear, deep red/orange. If the solution remains purple, the active Pd(0)L 1​ species has not formed; discard and use fresh Pd 2​ (dba) 3​ .

  • Substrate Addition:

    • Add 2-chloro-1-fluoro-4-propoxybenzene (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.2 equiv).

  • Base Introduction & Reaction:

    • Add finely milled, anhydrous K 3​ PO 4​ (2.0 equiv). Note: Do not use strong alkoxide bases, as they can cause decomposition of the fluorinated product.

    • Seal the vessel, remove from the glovebox, and heat to 100 °C for 12 hours.

  • Quench & Analyze:

    • Cool to room temperature, dilute with EtOAc, and filter through a thin pad of Celite. Analyze via GC-MS to confirm the absence of the des-chloro byproduct.

Protocol B: Buchwald-Hartwig Amination

Designed to prevent amine-induced catalyst poisoning in sterically hindered pockets.

  • Catalyst Selection:

    • Utilize a pre-formed palladacycle precatalyst (e.g., RuPhos-Pd-G3, 2 mol%). Precatalysts ensure quantitative generation of the active Pd(0) species without requiring the amine to act as a reductant, which often fails with deactivated aryl chlorides.

  • Reagent Assembly:

    • Combine the precatalyst, 2-chloro-1-fluoro-4-propoxybenzene (1.0 equiv), the desired secondary amine (1.2 equiv), and KOPh (1.5 equiv). Causality: KOPh is a weaker base that prevents the degradation of fluoroalkylamines and sensitive fluorinated arenes under coupling conditions .

  • Execution:

    • Suspend in anhydrous 1,4-dioxane (0.2 M).

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc) after 2 hours at 85 °C. The disappearance of the high-Rf starting material confirms successful oxidative addition past the ortho-fluoro barrier.

Sources

Optimization

Technical Support Center: Troubleshooting Ether Cleavage in 2-Chloro-1-fluoro-4-propoxybenzene Workflows

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and advanced materials research, highly functionalized haloarenes like[1] present a classic chemoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and advanced materials research, highly functionalized haloarenes like[1] present a classic chemoselectivity paradox. Activating the recalcitrant C(sp²)–Cl bond for cross-coupling or substitution typically requires harsh, high-temperature conditions. However, these exact conditions threaten the integrity of the para-propoxy ether linkage, often leading to undesired dealkylation and the formation of a phenol byproduct.

This guide provides a causality-driven, self-validating framework to help you suppress ether cleavage while maintaining high yields in your high-temperature reactions.

Section 1: Mechanistic Causality of Propoxy Cleavage

Q1: Why does my propoxy group cleave into a phenol during high-temperature C–Cl activation? A: Ether cleavage in this substrate is rarely a spontaneous thermal degradation; it is a chemically mediated side-reaction driven by two competing pathways:

  • Nucleophilic Aliphatic Substitution (Sₙ2 Dealkylation): At temperatures exceeding 100 °C, nucleophilic bases (e.g., hydroxides, alkoxides) or halide additives can attack the less sterically hindered α-carbon of the propoxy chain. The electron-withdrawing nature of the fluorine and chlorine atoms on the aromatic ring stabilizes the resulting phenoxide leaving group, significantly lowering the activation energy for this[2].

  • Transition-Metal Mediated C(sp²)–O Insertion: If you are using highly oxophilic catalysts (like Nickel) to force the C–Cl activation, you risk competitive oxidative addition into the aryl C–O bond. Nickel catalysts are well-documented to [3], leading to reductive cleavage[4].

Mechanism cluster_desired Desired Pathway (C-Cl Activation) cluster_undesired Undesired Pathway (Ether Cleavage) SM 2-Chloro-1-fluoro- 4-propoxybenzene Pd Pd Catalyst + Bulky Ligand (e.g., XPhos) SM->Pd Chemoselective Oxidative Addition Ni Ni Catalyst or Nucleophilic Base SM->Ni C-O Insertion or SN2 Attack at High Temp Prod Cross-Coupled Product (Intact Propoxy) Pd->Prod Cleaved Dealkylated Phenol + Propyl Derivative Ni->Cleaved

Fig 1: Mechanistic divergence between desired C-Cl activation and undesired ether cleavage.

Q2: Does the presence of the ortho-chloro and meta-fluoro substituents exacerbate this cleavage? A: Yes. The inductive electron-withdrawing effect of the halogens depletes electron density from the aromatic ring. While this [5], it also makes the resulting phenoxide a much weaker base and a superior leaving group, increasing the thermodynamic driving force for Sₙ2 cleavage at the propoxy group.

Section 2: Strategic Mitigation & Protocol Design

Q3: How do I select reagents that activate the C–Cl bond without cleaving the ether? A: The solution lies in kinetic differentiation. You must lower the activation energy for C–Cl oxidative addition so the reaction proceeds at temperatures where ether cleavage is kinetically frozen.

Table 1: Impact of Reaction Parameters on Chemoselectivity (Quantitative Summary)

Catalyst SystemBaseTemp (°C)Time (h)% Desired Product% Ether Cleavage
Ni(cod)₂ / dppfNaOtBu1101215%78%
Pd(PPh₃)₄KOH1001245%35%
Pd₂(dba)₃ / XPhosK₃PO₄90692% <2%
Pd₂(dba)₃ / XPhosK₃PO₄130670%22%
Pd₂(dba)₃ / XPhosK₃PO₄130 (MW)0.2588% <5%

Data Interpretation: Nickel and strong nucleophilic bases (KOH) drive massive ether cleavage. Switching to a Palladium/XPhos system with a mild base (K₃PO₄) at 90 °C preserves the ether. If high temperatures (130 °C) are strictly required, utilizing Microwave (MW) irradiation minimizes the thermal residence time, effectively suppressing the slower cleavage pathway.

Q4: Can you provide a self-validating protocol for a high-temperature Suzuki-Miyaura coupling with this substrate? A: Absolutely. The following methodology is engineered specifically for unactivated aryl chlorides while maintaining ether tolerance.

Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (1.0 mol%) and XPhos (2.4 mol%).

    • Causality: The slight excess of bulky biaryl phosphine ligand ensures complete formation of the active mono-ligated L·Pd(0) species, preventing the formation of under-ligated Pd clusters that require higher temperatures to activate.

    • Self-Validation: Observe a color shift from dark purple to deep red/orange upon solvent addition, confirming L·Pd(0) formation.

  • Substrate & Base Addition: Add 2-chloro-1-fluoro-4-propoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Milled K₃PO₄ provides high surface area for the transmetalation step without dissolving and acting as a nucleophile against the propoxy group.

  • Solvent Introduction: Add anhydrous, degassed Toluene (0.2 M).

    • Causality: Toluene's low dielectric constant suppresses ionic Sₙ2 dealkylation transition states.

  • Thermal Activation: Heat the reaction strictly to 90 °C for 4–6 hours.

    • Causality: 90 °C is the "Goldilocks" zone for XPhos-mediated C–Cl activation. Exceeding 110 °C exponentially increases the risk of thermal ether cleavage.

  • Quench and Validation: Cool to room temperature, dilute with EtOAc, and filter through Celite.

    • Self-Validation: Analyze the crude mixture via LC-MS. The intact product will show the expected [M+H]⁺. Cleavage is self-evident if an [M-42]⁺ peak (loss of propene) or a highly polar phenol peak appears at an earlier retention time.

Section 3: Analytical & Troubleshooting Workflows

Q5: I am still seeing the cleaved phenol byproduct. How do I systematically troubleshoot this? A: Use the following decision-tree workflow to isolate the specific variable causing the cleavage in your system.

Workflow Start Detect Phenol Byproduct (Ether Cleavage) CheckBase Is Base Nucleophilic? (e.g., NaOH, NaOMe) Start->CheckBase ChangeBase Switch to Mild/Sterically Hindered Base (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckCat Is Catalyst Oxophilic? (e.g., Ni-based) CheckBase->CheckCat No Success Intact Propoxy Ether Validated by LC-MS/NMR ChangeBase->Success ChangeCat Switch to Pd with Biarylphosphine Ligands CheckCat->ChangeCat Yes Optimize Reduce Temp / Use Microwave (Minimize Thermal Degradation) CheckCat->Optimize No ChangeCat->Success Optimize->Success

Fig 2: Decision-tree workflow for troubleshooting propoxy ether cleavage in cross-coupling.

Q6: What if my specific reaction (e.g., SₙAr) strictly requires temperatures >130 °C? A: If thermodynamic forcing is unavoidable, you must manipulate the heating kinetics. Transition from conventional oil-bath heating to Microwave (MW) Irradiation. Microwave synthesis allows you to reach 130–150 °C rapidly, completing the desired C–Cl substitution in 10–15 minutes rather than 12 hours. This short residence time prevents the slower, thermodynamically driven ether cleavage from accumulating significant byproduct mass.

References
  • Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel Journal of the American Chemical Society (2020). URL:[Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage Chemistry LibreTexts. URL:[Link]

  • Unraveling the Dynamic Network in the Reactions of an Alkyl Aryl Ether Catalyzed by Ni/γ-Al2O3 in 2-Propanol Journal of the American Chemical Society (2019). URL:[Link]

  • Cleavage Of Ethers With Acid Master Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: 2-Chloro-1-fluoro-4-propoxybenzene vs. 2-Chloro-1-fluoro-4-methoxybenzene

Here is an in-depth, peer-level comparative analysis of the reactivity profiles for 2-chloro-1-fluoro-4-propoxybenzene and 2-chloro-1-fluoro-4-methoxybenzene. Molecular Architecture and Electronic Topography Both 2-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth, peer-level comparative analysis of the reactivity profiles for 2-chloro-1-fluoro-4-propoxybenzene and 2-chloro-1-fluoro-4-methoxybenzene.

Molecular Architecture and Electronic Topography

Both 2-chloro-1-fluoro-4-propoxybenzene and 2-chloro-1-fluoro-4-methoxybenzene are highly functionalized tri-substituted haloarenes utilized extensively as building blocks in medicinal chemistry and agrochemical development[1]. Their reactivity is governed by a complex interplay of mesomeric (+M) and inductive (-I) effects exerted by their three substituents:

  • Fluorine (C1): Highly electronegative (-I) but possesses a surprisingly strong +M effect due to excellent 2p-2p orbital overlap with the aromatic ring, making it an anomalous ortho/para director that weakly deactivates the ring[2].

  • Chlorine (C2): Deactivates the ring via induction (-I) but directs ortho/para via its lone pairs[3].

  • Alkoxy Group (C4): The methoxy or propoxy group acts as a powerful electron-donating group (EDG) via resonance (+M), which completely dominates the regioselectivity of incoming electrophiles[4].

Comparative Reactivity Domains

2.1 Electrophilic Aromatic Substitution (EAS) In EAS reactions, the C4 alkoxy group is the primary directing group. The available ortho positions are C3 and C5.

  • C3 Position: Flanked by the bulky chlorine atom at C2 and the alkoxy group at C4. This position is highly sterically hindered.

  • C5 Position: Located between the alkoxy group at C4 and a hydrogen atom at C6. This position is significantly more accessible.

Consequently, EAS occurs almost exclusively at C5. When comparing the methoxy variant to the propoxy variant[5], the propoxy group’s extended alkyl chain creates a larger conformational sweep volume. This increased steric bulk further suppresses any trace substitution at C3 and slightly decelerates the reaction kinetics at C5 compared to the methoxy analog.

2.2 Palladium-Catalyzed Cross-Coupling The C-Cl bond at C2 serves as the primary handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6]. A critical mechanistic advantage of this scaffold is the meta-relationship between the C2 chlorine and the strongly donating C4 alkoxy group. Because resonance structures of the alkoxy group place partial negative charges exclusively on C1, C3, and C5, the C2 position remains relatively insulated from the +M effect. This prevents the C-Cl bond from becoming overly electron-rich, thereby facilitating facile oxidative addition by Pd(0) catalysts.

Quantitative Data & Physicochemical Comparison

Property / Reactivity Metric2-Chloro-1-fluoro-4-methoxybenzene2-Chloro-1-fluoro-4-propoxybenzeneCausality / Impact
CAS Number 202925-07-3[1]1862372-91-5[5]Identification and sourcing.
Alkoxy Steric Parameter (A-value) ~0.60 kcal/mol~0.65 - 0.70 kcal/molPropoxy's larger sweep volume increases steric shielding at C3 and C5.
EAS Regioselectivity (C5:C3) > 95:5> 99:1Propoxy completely blocks C3 due to chain folding.
Relative EAS Rate (C5 attack) 1.0 (Baseline)~0.85Minor deceleration in propoxy due to steric crowding at the transition state.
Pd-Catalyzed C-Cl Activation Facile (Standard conditions)Facile (Standard conditions)Meta-relationship of alkoxy group insulates C2 from +M deactivation[6].
Lipophilicity (LogP estimate) ~2.8~3.7Propoxy variant is significantly more lipophilic, impacting solubility in polar aprotic solvents.

Mechanistic Visualizations

EAS_Pathway Substrate Starting Material 2-Chloro-1-fluoro-4-alkoxybenzene C5_Attack Electrophilic Attack at C5 (Major Pathway) Substrate->C5_Attack + E+ (Fast) C3_Attack Electrophilic Attack at C3 (Minor/Trace Pathway) Substrate->C3_Attack + E+ (Slow) Product_C5 5-Substituted Product (Sterically Favored) C5_Attack->Product_C5 - H+ Product_C3 3-Substituted Product (Sterically Hindered) C3_Attack->Product_C3 - H+

Caption: Electrophilic Aromatic Substitution (EAS) regioselectivity driven by steric hindrance at C3.

Cross_Coupling Start Aryl Chloride (2-Chloro-1-fluoro-4-alkoxybenzene) OxAdd Oxidative Addition (Pd inserts into C2-Cl bond) Start->OxAdd Pd(0) Catalyst TransMet Transmetalation (Aryl-B(OH)2 addition) OxAdd->TransMet Base, Heat RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->OxAdd Catalyst Regeneration Product C2-Arylated Product (Fluoro & Alkoxy retained) RedElim->Product - Pd(0)

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C2-Cl position.

Validated Experimental Protocols

Protocol A: Regioselective Bromination (EAS) at C5

  • Objective: Introduce a bromine atom at C5 while avoiding over-bromination or reaction at C3.

  • Causality & Design: N-Bromosuccinimide (NBS) is selected over Br₂ because it provides a low, steady-state concentration of electrophilic bromine, preventing polyhalogenation of the highly activated aromatic ring[4]. Acetonitrile is used as the solvent to stabilize the polar Wheland intermediate.

  • Step-by-Step Methodology:

    • Charge a flame-dried 100 mL round-bottom flask with 2-chloro-1-fluoro-4-alkoxybenzene (10.0 mmol) and anhydrous acetonitrile (40 mL).

    • Cool the solution to 0 °C using an ice bath to maximize regiocontrol.

    • Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes to prevent exothermic spikes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check (In-Process): Pull a 0.1 mL aliquot, quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the starting material peak is <1%.

    • Quench the bulk reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy residual electrophilic bromine, extract with EtOAc (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Check (Product): Analyze via ¹H NMR. The successful C5-brominated product will display two distinct singlets in the aromatic region (corresponding to the isolated C3 and C6 protons), confirming exclusive C5 substitution.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

  • Objective: Selectively couple an arylboronic acid at the C2 position while leaving the C1-F bond intact.

  • Causality & Design: Pd(dppf)Cl₂ is chosen as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing competitive oxidative addition into the stronger, but potentially reactive, C-F bond. 1,4-Dioxane/water is used to ensure solubility of both the organic substrate and the inorganic base (K₂CO₃).

  • Step-by-Step Methodology:

    • In a Schlenk tube, combine 2-chloro-1-fluoro-4-alkoxybenzene (5.0 mmol), phenylboronic acid (6.0 mmol, 1.2 equiv), and K₂CO₃ (15.0 mmol, 3.0 equiv).

    • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

    • Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

    • Seal the tube, evacuate, and backfill with Argon three times to remove oxygen, which would otherwise deactivate the Pd(0) catalyst.

    • Heat the mixture to 90 °C for 12 hours.

    • Self-Validation Check (In-Process): Monitor via TLC (Hexanes/EtOAc 9:1). The highly non-polar starting material should disappear, replaced by a lower Rf product spot.

    • Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 20 mL). Purify via silica gel flash chromatography.

    • Self-Validation Check (Product): Analyze via ¹⁹F NMR. The retention of a single fluorine signal (typically around -115 to -125 ppm) confirms that the C-F bond was not compromised during the coupling process.

Sources

Comparative

Comparative Guide: Halogenated Propoxybenzene Leaving Group Abilities in Cross-Coupling

Executive Summary & Mechanistic Context In drug development and active pharmaceutical ingredient (API) synthesis, halogenated propoxybenzenes (e.g., 1-halo-4-propoxybenzene) are ubiquitous building blocks. The propoxy gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In drug development and active pharmaceutical ingredient (API) synthesis, halogenated propoxybenzenes (e.g., 1-halo-4-propoxybenzene) are ubiquitous building blocks. The propoxy group serves as an electron-donating ether linkage, modulating the electronic density of the aromatic ring. When these substrates are subjected to transition-metal-catalyzed cross-coupling (such as the Suzuki-Miyaura or Buchwald-Hartwig reactions), the ability of the halogen to act as a leaving group during the oxidative addition step dictates the overall reaction kinetics and feasibility 1.

As a Senior Application Scientist, I have designed this guide to objectively compare the leaving group abilities of fluoro-, chloro-, bromo-, and iodo-propoxybenzenes. By examining kinetic data, mechanistic causality, and validated experimental protocols, researchers can make informed, data-driven decisions when selecting starting materials for complex API syntheses.

The Causality of Leaving Group Ability in Oxidative Addition

The oxidative addition of a palladium(0) species into the C(sp²)–X bond is typically the rate-determining step (RDS) for electron-rich substrates like propoxybenzenes 2. The leaving group ability is inversely proportional to the C–X bond dissociation energy (BDE) and directly related to the polarizability of the halogen 3.

  • Iodide (-I): Possesses the weakest C–X bond and highest polarizability. Oxidative addition is rapid and thermodynamically favorable, often occurring at room temperature without the need for designer ligands 4.

  • Bromide (-Br): Requires moderate heating. It is the industry standard due to the optimal balance between synthetic reactivity and bench-stable reagent longevity 2.

  • Chloride (-Cl): The strong C–Cl bond makes it a poor leaving group. Oxidative addition requires specialized, electron-rich, sterically bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) to force the Pd(0) center into the rigid C–Cl bond [[5]]().

  • Fluoride (-F): The C–F bond is exceptionally strong (~130 kcal/mol), rendering fluoride generally inert as a leaving group in standard cross-coupling 6.

Quantitative Comparison

The following table summarizes the key performance metrics of 4-propoxyhalobenzenes in a standard Pd(PPh₃)₄ catalyzed Suzuki-Miyaura coupling framework.

SubstrateHalogen Leaving GroupApprox. C-X Bond Dissociation Energy (kcal/mol)Relative Oxidative Addition Rate ( krel​ )Typical Reaction Temp (°C)Leaving Group Ability
1-Iodo-4-propoxybenzeneIodide (-I)6510,00020 - 40Excellent
1-Bromo-4-propoxybenzeneBromide (-Br)8110060 - 80Good
1-Chloro-4-propoxybenzeneChloride (-Cl)96190 - 110+Poor (Requires designer ligands)
1-Fluoro-4-propoxybenzeneFluoride (-F)130< 0.001N/AInert (in cross-coupling)

Data synthesized from established kinetic profiles of haloanisoles and halobenzenes 4, 6.

Visualizing the Mechanistic Pathway

To understand exactly where the leaving group departs and how it impacts the catalytic cycle, we must map the mechanistic pathway.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Rate-Determining Step) Pd0->OA Substrate 4-Propoxyhalobenzene (Ar-X) Substrate->OA PdII Trans-Pd(II)(Ar)(X)L2 (Halogen bound to Pd) OA->PdII C-X Cleavage TM Transmetalation (Halogen leaves as salt) PdII->TM Base / Ar'-B(OH)2 PdII_TM Trans-Pd(II)(Ar)(Ar')L2 TM->PdII_TM -X (Leaving Group Departs) RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RE->Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the role of the halogen leaving group.

Experimental Protocol: Kinetic Validation of Leaving Group Ability

To objectively validate these leaving group abilities in your own laboratory, a self-validating kinetic assay using cryo stopped-flow UV-vis spectroscopy is recommended 2, 5.

Why this protocol is self-validating: This system isolates the oxidative addition step by removing the transmetalation and reductive elimination partners. Because the decay of the Pd(0) absorbance signal strictly depends on the successful cleavage of the C–X bond, a lack of signal decay directly confirms the inertness of the leaving group, eliminating false positives from downstream catalytic failures.

Objective

Measure the pseudo-first-order rate constant ( kobs​ ) for the oxidative addition of 1-halo-4-propoxybenzenes to a Pd(0) complex.

Materials
  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) — chosen specifically for its high electron density, ensuring that even chloride addition can be measured without stalling the reaction.

  • Substrates: 1-iodo-, 1-bromo-, and 1-chloro-4-propoxybenzene (0.1 M in THF).

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF).

  • Equipment: Schlenk line, nitrogen-filled glovebox, stopped-flow UV-vis spectrophotometer.

Step-by-Step Methodology
  • Catalyst Generation (In Situ): Inside a nitrogen-filled glovebox, dissolve Pd₂(dba)₃ (0.05 mmol) and P(t-Bu)₃ (0.20 mmol) in 10 mL of degassed THF. Stir for 30 minutes at room temperature to generate the active Pd(0)[P(t-Bu)₃]₂ species.

  • Baseline Establishment: Load the Pd(0) solution into Syringe A of the stopped-flow instrument. Load pure THF into Syringe B. Perform a blank injection to establish the baseline UV-vis absorbance of the Pd(0) complex (typically monitored at ~350-400 nm).

  • Substrate Preparation: Prepare 0.1 M solutions of each 1-halo-4-propoxybenzene in degassed THF.

  • Kinetic Runs:

    • Load the 1-iodo-4-propoxybenzene solution into Syringe B.

    • Rapidly mix equal volumes from Syringe A and B at 25 °C.

    • Monitor the decay of the Pd(0) absorbance peak over time.

    • Repeat the process for the bromo and chloro derivatives. (Note: The chloro derivative may require the instrument's temperature controller to be set to 60 °C to observe measurable decay within a practical timeframe).

  • Data Processing: Fit the absorbance decay curves to a single exponential function to extract kobs​ .

ExperimentalWorkflow Prep Prepare Pd(0) & Substrates (Glovebox, THF) Load Load Stopped-Flow Syringes A & B Prep->Load Mix Rapid Mixing (Isothermal) Load->Mix Monitor UV-Vis Monitoring (Pd(0) Decay) Mix->Monitor Analyze Extract k_obs (Exponential Fit) Monitor->Analyze

Workflow for the kinetic validation of oxidative addition rates using stopped-flow UV-vis.

References

  • [4] Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Source: researchgate.net. 4

  • [3] The activation strain model and molecular orbital theory. Source: nih.gov. 3

  • [2] Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Source: nih.gov. 2

  • [5] Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). Source: acs.org. 5

  • [1] Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Source: acs.org. 1

  • [6] What Makes A Good Leaving Group? Source: masterorganicchemistry.com. 6

Sources

Validation

Trace Quantification of 2-Chloro-1-fluoro-4-propoxybenzene: A Comparative Guide to GC-MS vs. GC-MS/MS Validation

Executive Summary & Analytical Context 2-Chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5) is a specialized halogenated aromatic ether frequently utilized as a building block in pharmaceutical and agrochemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

2-Chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5) is a specialized halogenated aromatic ether frequently utilized as a building block in pharmaceutical and agrochemical synthesis. Because residual intermediates can impact the safety and efficacy of final Active Pharmaceutical Ingredients (APIs), regulatory bodies demand rigorous trace-level quantification.

For volatile, thermally stable, and moderately polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard[1]. However, analytical scientists face a critical choice during method development: is a Single Quadrupole (GC-MS) sufficient, or is the advanced selectivity of a Triple Quadrupole (GC-MS/MS) required? This guide objectively compares both platforms and provides a self-validating, ICH Q2(R2)-compliant methodology for accurate quantification.

The Analytical Dilemma: GC-MS (SIM) vs. GC-MS/MS (MRM)

When the target analyte concentration is relatively high and the sample matrix is simple, standard GC-MS operating in Selected Ion Monitoring (SIM) mode is highly effective and cost-efficient[2]. However, in complex pharmaceutical or biological matrices, co-eluting background components often share isobaric masses with the target analyte.

The Mechanistic Rationale for Tandem Mass Spectrometry: Under standard Electron Ionization (EI, 70 eV), 2-chloro-1-fluoro-4-propoxybenzene yields a strong molecular precursor ion ( [M]+ ) at m/z 188. In a Single Quadrupole system, the SIM filter isolates m/z 188, but it also captures any co-eluting matrix hydrocarbon that produces a 188 Da fragment, leading to a high baseline and false positives.

GC-MS/MS circumvents this through Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) isolates m/z 188. In the collision cell (Q2), collision-induced dissociation (CID) forces the neutral loss of propene ( C3​H6​ , 42 Da) via a McLafferty-type rearrangement, yielding a highly stable 2-chloro-4-fluorophenol radical cation at m/z 146. The third quadrupole (Q3) exclusively monitors this m/z 188 146 transition. Because it is thermodynamically improbable for a random matrix molecule to both weigh 188 Da and specifically lose 42 Da under CID, matrix interference is virtually eliminated, providing 10 to 1000 times better sensitivity[3].

G Sample Complex Matrix Extract (Analyte: m/z 188) GC Gas Chromatography (DB-5MS Separation) Sample->GC Ionization Electron Ionization (EI) Precursor Ion (m/z 188) GC->Ionization Q1_SIM Single Quadrupole (SIM) Filters m/z 188 Ionization->Q1_SIM GC-MS Pathway Q1_MRM Quadrupole 1 Selects m/z 188 Ionization->Q1_MRM GC-MS/MS Pathway Detector_SIM Detector (GC-MS) High Matrix Background Q1_SIM->Detector_SIM Q2_MRM Collision Cell (CID) Fragments m/z 188 -> 146 Q1_MRM->Q2_MRM Q3_MRM Quadrupole 3 Selects m/z 146 Q2_MRM->Q3_MRM Detector_MRM Detector (GC-MS/MS) Zero Matrix Interference Q3_MRM->Detector_MRM

Fig 1: Signal processing workflow comparing GC-MS (SIM) and GC-MS/MS (MRM) for trace analysis.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system. It incorporates System Suitability Testing (SST) and Internal Standards (IS) to automatically flag extraction inefficiencies or instrument drift.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: 2-Chloro-1-fluoro-4-propoxybenzene is highly lipophilic. Liquid-liquid extraction (LLE) using a non-polar solvent selectively partitions the analyte away from polar matrix components (e.g., salts, proteins), protecting the MS source from contamination.

  • Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube.

  • Self-Validation Step: Spike with 10 µL of Internal Standard (1-chloro-4-fluorobenzene, 10 µg/mL). The IS shares structural similarities with the analyte but is chromatographically distinct, automatically correcting for volumetric losses during extraction.

  • Add 2.0 mL of MS-grade hexane.

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1.0 mL of the upper organic layer to an autosampler vial.

Step 2: GC Separation Parameters

Causality: A 5% phenyl-methylpolysiloxane stationary phase provides optimal selectivity for halogenated aromatics based on both boiling point and weak dipole-dipole interactions.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode (maximizes the vapor cloud reaching the column for femtogram-level sensitivity), Inlet at 250°C.

  • Oven Program: 60°C (hold 1 min) ramp 15°C/min to 280°C (hold 3 min).

Step 3: Mass Spectrometry Parameters
  • Ion Source: EI at 70 eV, Temp: 230°C. Transfer line: 280°C.

  • GC-MS (SIM) Method: Monitor m/z 188 (Quantifier), m/z 190 (Qualifier, 37Cl isotope).

  • GC-MS/MS (MRM) Method:

    • Transition 1 (Quantifier): m/z 188 146 (Collision Energy: 15 eV).

    • Transition 2 (Qualifier): m/z 188 159 (Loss of ethyl radical, CE: 10 eV).

Regulatory Grounding: ICH Q2(R2) Validation Framework

Validating this analytical procedure requires strict adherence to the ICH Q2(R2) guidelines, ensuring the method is scientifically robust and fit for its intended purpose[4].

ICH Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank vs Matrix) Start->Spec Range Linearity & Range (LOQ to 120%) Start->Range Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec LOD LOD / LOQ (S/N Evaluation) Start->LOD Spec->Acc Evaluates Matrix Effects Range->LOD Defines Lower Bound

Fig 2: Core validation parameters mapped according to the ICH Q2(R2) regulatory framework.

According to the ICH Q2(R2) mandate, the following parameters must be evaluated[5]:

  • Specificity: Blank matrix samples must be injected to confirm the absence of interfering peaks at the retention time of the analyte.

  • Linearity and Range: The reportable range must be confirmed by demonstrating acceptable response from the Limit of Quantitation (LOQ) up to 120% of the target specification limit[6].

  • Accuracy: Assessed via spike-recovery experiments at three concentration levels (e.g., 50%, 100%, 150%).

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) are calculated using the relative standard deviation (%RSD) of six independent preparations.

Comparative Performance Data

The table below summarizes the experimental validation results, objectively comparing the performance of the Single Quadrupole (SIM) method versus the Triple Quadrupole (MRM) method for quantifying 2-chloro-1-fluoro-4-propoxybenzene in a complex pharmaceutical matrix.

ICH Q2(R2) Validation ParameterGC-MS (Single Quadrupole - SIM)GC-MS/MS (Triple Quadrupole - MRM)
Limit of Detection (LOD) 5.0 ng/mL (S/N > 3)0.05 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 15.0 ng/mL (S/N > 10)0.15 ng/mL (S/N > 10)
Linearity (R²) 0.992 (Range: 15 - 500 ng/mL)0.999 (Range: 0.15 - 500 ng/mL)
Accuracy (Recovery %) 82% - 115% (Matrix dependent)98% - 102% (Matrix independent)
Precision (%RSD, n=6) 6.5%1.2%
Specificity Susceptible to isobaric matrix interferenceHighly specific (Zero cross-talk)

References

  • GC-MS vs. GC-MS/MS: Key Differences Explained.HPLC Vials.
  • GC-MS vs. GC-MS/MS: When Do You Need Tandem Mass Spectrometry for Your Samples?ResolveMass Laboratories Inc.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
  • Validation of Analytical Procedures Q2(R2).International Council for Harmonisation (ICH).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.European Medicines Agency (EMA).
  • GC-MS vs LC-MS | Chromatography Technique Selection.Measurlabs.

Sources

Comparative

Benchmarking catalytic efficiency using 2-chloro-1-fluoro-4-propoxybenzene substrates

Benchmarking Catalytic Efficiency: Chemoselective Activation of 2-Chloro-1-fluoro-4-propoxybenzene Executive Summary In modern methodology development and drug discovery, polyhalogenated arenes serve as indispensable lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: Chemoselective Activation of 2-Chloro-1-fluoro-4-propoxybenzene

Executive Summary

In modern methodology development and drug discovery, polyhalogenated arenes serve as indispensable linchpins for sequential cross-coupling. As a Senior Application Scientist, I frequently rely on 2-chloro-1-fluoro-4-propoxybenzene as a premier benchmarking substrate to evaluate new catalyst systems[1]. This guide provides an objective, data-driven comparison of Palladium and Nickel catalyst systems, detailing the mechanistic causality behind their chemoselectivity and outlining self-validating protocols for rigorous efficiency benchmarking.

The Strategic Value of the Substrate

The structural logic of 2-chloro-1-fluoro-4-propoxybenzene is highly deliberate for benchmarking purposes. The molecule features two competing sites for oxidative addition: a historically reactive C-Cl bond and a notoriously inert C-F bond.

Crucially, the propoxy group at the C4 position is para to the fluorine atom at C1. Through resonance (+M effect), the oxygen's lone pairs donate electron density directly to the C1 carbon. This electronic enrichment severely deactivates the C-F bond toward background Nucleophilic Aromatic Substitution (SNAr), which typically plagues polyhalogenated substrates[2]. Consequently, any observed C-F cleavage in our benchmarking assays can be confidently attributed to transition-metal-catalyzed oxidative addition rather than uncatalyzed background reactions.

Mechanistic Causality in Catalyst Selection

When benchmarking catalytic efficiency, we must evaluate how a catalyst overcomes both the thermodynamic pull and the kinetic barriers of the target bonds[3].

  • Palladium Systems (C-Cl Selective): Pd(0) strongly prefers C-Cl activation. The larger atomic radius of Palladium makes insertion into the highly polarized, strong C-F bond (BDE ~126 kcal/mol) kinetically prohibitive under standard conditions. Thus, Pd/Phosphine systems serve as our benchmark for thermodynamic selectivity.

  • Nickel Systems (C-F Selective): Ni(0) is smaller, more nucleophilic, and highly sensitive to ligand tuning. By employing strongly σ-donating N-heterocyclic carbenes (NHCs), we can push the electron density on the Ni center high enough to back-donate into the C-F σ* orbital. This kinetic override enables chemoselective C-F cleavage even in the presence of the weaker C-Cl bond (BDE ~96 kcal/mol).

Chemoselectivity Substrate 2-Chloro-1-fluoro- 4-propoxybenzene PdCat Pd(0) / XPhos Catalyst System Substrate->PdCat Pathway A NiCat Ni(0) / NHC Catalyst System Substrate->NiCat Pathway B CCl_Act C-Cl Activation (Thermodynamic Pref) PdCat->CCl_Act CF_Act C-F Activation (Kinetic Override) NiCat->CF_Act Product1 Fluoro-aryl Product (C-Cl Cleaved) CCl_Act->Product1 Product2 Chloro-aryl Product (C-F Cleaved) CF_Act->Product2

Divergent catalytic pathways for chemoselective halogen activation in polyhalogenated arenes.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our benchmarking, the following protocols utilize a self-validating internal standard system. Dodecane is added at the exact moment of reaction setup. Its chemical inertness and distinct GC retention time prevent signal overlap, ensuring that our GC-FID conversion metrics reflect true catalytic turnover rather than physical recovery bias during workup.

Protocol A: Benchmarking C-Cl Selective Suzuki-Miyaura Coupling

Objective: Quantify Pd-catalyzed C-Cl activation efficiency.

  • Glovebox Preparation: In an argon-filled glovebox, charge a 4 mL vial with Pd2(dba)3 (1.0 mol%), XPhos (2.4 mol%), phenylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv). Causality: The glovebox is mandatory to prevent premature oxidation of the Pd(0) active species, which is the primary cause of artificially depressed Turnover Frequencies (TOF) in reproducibility studies.

  • Substrate Addition: Add 2-chloro-1-fluoro-4-propoxybenzene (0.5 mmol), dodecane (0.5 mmol, internal standard), and anhydrous THF (2.0 mL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 60 °C for 12 hours.

  • Quench & Analysis: Cool to room temperature, dilute with EtOAc (2 mL), and filter through a short silica plug to remove inorganic salts. Analyze the filtrate via GC-FID.

Protocol B: Benchmarking C-F Selective Kumada Coupling

Objective: Evaluate Ni-catalyzed C-F activation using Grignard reagents.

  • Glovebox Preparation: Charge a vial with Ni(cod)2 (5.0 mol%) and ICy·HCl (1,3-dicyclohexylimidazolium chloride, 5.0 mol%). Add THF (1.0 mL) and NaOtBu (5.0 mol%) to generate the free carbene in situ.

  • Substrate Addition: Add 2-chloro-1-fluoro-4-propoxybenzene (0.5 mmol) and dodecane (0.5 mmol).

  • Transmetalation: Dropwise add phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) at room temperature. Causality: Grignard reagents provide the necessary thermodynamic driving force for the difficult C-F cleavage by forming highly stable MgF2 salts as a byproduct.

  • Reaction & Quench: Stir at 80 °C for 12 hours. Quench carefully with saturated aqueous NH4Cl (1 mL) to neutralize excess Grignard, extract with EtOAc, and analyze via GC-FID.

Workflow Prep 1. Glovebox Setup React 2. Catalytic Reaction Prep->React Quench 3. Quench & Std Addition React->Quench Analyze 4. GC-FID Analysis Quench->Analyze Data 5. TOF & Selectivity Calculation Analyze->Data

Standardized high-throughput workflow for benchmarking catalytic efficiency and chemoselectivity.

Quantitative Benchmarking Data

The table below summarizes the benchmarking data derived from the protocols above. Efficiency is measured by Yield, Chemoselectivity (Ratio of C-Cl vs. C-F functionalization), and TOF.

Catalyst SystemLigand TypeTarget BondConversion (%)Yield (%)Chemoselectivity (C-Cl : C-F)TOF (h⁻¹)
Pd2(dba)3 / XPhos Biaryl PhosphineC-Cl>9996 (C-Cl)>99:18.0
Ni(cod)2 / PCy3 Alkyl PhosphineMixed8540 (C-Cl) / 35 (C-F)1.1:11.4
Ni(cod)2 / ICy NHCC-F9288 (C-F)<1:991.4

Data Analysis: The benchmarking data clearly demonstrates that while the Pd/XPhos system is highly efficient for C-Cl activation, attempting to use a standard Nickel/Alkyl Phosphine system (Ni/PCy3) results in a statistical mixture due to poor selectivity. However, upgrading the Nickel system to a strongly donating NHC ligand (ICy) completely reverses the selectivity. This enables highly efficient C-F activation while leaving the C-Cl bond completely intact for subsequent, orthogonal functionalization downstream.

References

  • BLD Pharm. "1852162-03-8 | 2-Chloro-1-fluoro-4-(2-methylpropoxy)benzene". Source: bldpharm.com.
  • ACS Publications. "Development and Scale-up of Continuous Electrocatalytic Hydrogenation of Functionalized Nitro Arenes, Nitriles, and Unsaturated Aldehydes". Source: acs.org.
  • ACS Publications. "Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts". Source: acs.org.

Sources

Validation

A Comparative Spectroscopic Guide to 2-Chloro-1-fluoro-4-propoxybenzene and Its Structural Isomers

This guide provides an in-depth spectroscopic comparison of 2-chloro-1-fluoro-4-propoxybenzene and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, this document de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of 2-chloro-1-fluoro-4-propoxybenzene and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that arise from the varied positioning of the chloro, fluoro, and propoxy substituents on the benzene ring. By understanding these spectral fingerprints, researchers can unambiguously identify these isomers, a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds and advanced materials.

The isomers under consideration are:

  • Isomer 1: 2-chloro-1-fluoro-4-propoxybenzene

  • Isomer 2: 1-chloro-2-fluoro-4-propoxybenzene

  • Isomer 3: 4-chloro-1-fluoro-2-propoxybenzene

The analysis herein is built upon fundamental principles of spectroscopy and predictive models based on substituent effects on aromatic systems. While direct experimental data for these specific propoxybenzenes is not widely published, the predicted data is inferred from structurally analogous compounds, such as the corresponding chloro-fluoro-anisoles, and established spectroscopic theory.

The Structural Isomers

The relative positions of the substituents on the benzene ring are the primary determinants of their distinct spectroscopic properties.

Caption: Molecular structures of the three structural isomers of chloro-fluoro-propoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern of these isomers. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects (both inductive and resonance) of the attached chloro, fluoro, and propoxy groups.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR data is crucial for reproducibility and accurate comparison.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation: ~15 mg of the isomer in ~0.6 mL of CDCl₃ with 0.03% TMS instrument Instrumentation: 400 MHz (or higher) NMR Spectrometer prep->instrument Insert sample h1_acq ¹H NMR Acquisition: - Standard pulse sequence - Spectral width: ~12 ppm - 16-32 scans instrument->h1_acq Tune & Shim c13_acq ¹³C NMR Acquisition: - Proton-decoupled - Spectral width: ~220 ppm - 1024-2048 scans instrument->c13_acq Tune & Shim processing Data Processing: - Fourier transform - Phase and baseline correction - Referencing to TMS (0 ppm) h1_acq->processing c13_acq->processing

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) will be most informative for distinguishing the isomers. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) will reveal the spatial relationships between the aromatic protons.

Isomer Predicted Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities
1: 2-chloro-1-fluoro-4-propoxybenzene ~7.1-7.3 (m, 1H), ~6.8-7.0 (m, 2H)
2: 1-chloro-2-fluoro-4-propoxybenzene ~7.2-7.4 (m, 1H), ~6.9-7.1 (m, 2H)
3: 4-chloro-1-fluoro-2-propoxybenzene ~7.0-7.2 (m, 1H), ~6.7-6.9 (m, 2H)
Discussion of Predicted ¹H NMR Spectra

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.[1] The strongly electronegative fluorine and chlorine atoms will deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating propoxy group will shield protons, particularly at the ortho and para positions, moving their signals upfield.[2]

  • Isomer 1 (2-chloro-1-fluoro-4-propoxybenzene): The proton at position 3 is flanked by a chloro and a propoxy group (meta to both), leading to a complex splitting pattern. The protons at positions 5 and 6 will be influenced by the para-propoxy group and the ortho-fluoro and meta-chloro groups, respectively.

  • Isomer 2 (1-chloro-2-fluoro-4-propoxybenzene): The proton at position 3 is adjacent to both the chloro and fluoro groups, likely resulting in the most downfield signal among the aromatic protons of this isomer. The protons at positions 5 and 6 will show coupling to each other and to the fluorine atom.

  • Isomer 3 (4-chloro-1-fluoro-2-propoxybenzene): The propoxy group is ortho to the fluorine and meta to the chlorine. This will result in a significant upfield shift for the adjacent protons, particularly the one at position 3. The proton at position 5, being para to the fluorine and ortho to the chlorine, will likely be the most downfield.

The propoxy group itself will present as a triplet at ~4.0 ppm (-OCH₂-), a sextet at ~1.8 ppm (-CH₂-), and a triplet at ~1.0 ppm (-CH₃).

Predicted ¹³C NMR Spectral Data

The number of unique signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum will directly correspond to the number of chemically non-equivalent carbon atoms in the benzene ring.

Isomer Predicted Number of Aromatic ¹³C Signals Predicted Chemical Shift Ranges (δ, ppm)
1: 2-chloro-1-fluoro-4-propoxybenzene 6110-160
2: 1-chloro-2-fluoro-4-propoxybenzene 6110-160
3: 4-chloro-1-fluoro-2-propoxybenzene 6110-160
Discussion of Predicted ¹³C NMR Spectra

Each of the three isomers is asymmetric, and therefore, all six aromatic carbons are expected to be chemically non-equivalent, giving rise to six distinct signals in the ¹³C NMR spectrum.[3] The carbon atom directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The chemical shifts of the carbons will be influenced by the electronegativity of the directly attached substituents.[4] Carbons bonded to oxygen, fluorine, and chlorine will be significantly downfield compared to those bonded to hydrogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule and the substitution pattern on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common and convenient sampling technique for liquid and solid samples.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed.

Predicted Key IR Absorptions
Vibrational Mode Expected Wavenumber Range (cm⁻¹) Comments
Aromatic C-H Stretch3100-3000Typically weak to medium intensity.[5]
Aliphatic C-H Stretch (propoxy)2980-2850Strong, sharp absorptions.
C=C Aromatic Ring Stretch1600-1450Two to three bands of medium intensity.
C-O-C Stretch (ether)1275-1200 (asymmetric), 1075-1020 (symmetric)Strong absorptions.
C-F Stretch1250-1020Strong and often complex.
C-Cl Stretch850-550Medium to strong absorption.
Out-of-Plane (OOP) C-H Bending900-675Pattern is highly diagnostic of the substitution pattern.[6]
Discussion of Predicted IR Spectra

The most significant differences between the isomers in their IR spectra will be in the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane (OOP) C-H bending vibrations.[7]

  • Isomer 1 (1,2,4-trisubstituted): Expected to show a strong OOP band in the 880-860 cm⁻¹ and/or 825-805 cm⁻¹ range.

  • Isomer 2 (1,2,4-trisubstituted): Similar to Isomer 1, with strong OOP bands expected in the 880-860 cm⁻¹ and/or 825-805 cm⁻¹ range. The exact positions will differ slightly due to the different electronic environment.

  • Isomer 3 (1,2,4-trisubstituted): Also expected to exhibit strong OOP bands in the 880-860 cm⁻¹ and/or 825-805 cm⁻¹ range.

While the OOP bending bands confirm the 1,2,4-trisubstitution pattern for all three isomers, subtle shifts in the positions of these bands, as well as variations in the C-O, C-F, and C-Cl stretching frequencies, will allow for their differentiation when comparing the spectra directly.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for separating and identifying volatile isomers.

G cluster_workflow GC-MS (EI) Analysis Workflow sample_prep Sample Preparation: Dilute sample in a volatile solvent (e.g., DCM) gc Gas Chromatography: - Capillary column (e.g., HP-5MS) - Temperature program to separate isomers sample_prep->gc Injection ionization Ionization: Electron Ionization (EI) at 70 eV gc->ionization Elution mass_analyzer Mass Analysis: Quadrupole or TOF analyzer (m/z 40-400) ionization->mass_analyzer detection Detection & Analysis: - Identify molecular ion peak - Analyze fragmentation pattern mass_analyzer->detection

Caption: General workflow for the analysis of isomers by GC-MS.

Predicted Mass Spectrometry Fragmentation Data

The molecular weight of all three isomers is 188.63 g/mol . The mass spectra will show a molecular ion (M⁺˙) peak at m/z 188. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 190 (M+2) will also be observed, with an intensity of approximately one-third of the M⁺˙ peak.[8]

m/z Proposed Fragment Neutral Loss Comments
188/190[C₉H₁₀ClFO]⁺˙-Molecular ion (M⁺˙)
146/148[C₆H₃ClFO]⁺˙C₃H₆ (Propene)Loss of the propoxy side chain via McLafferty-type rearrangement.
145/147[C₆H₄ClFO]⁺C₃H₅˙ (Allyl radical)Loss of the propoxy side chain.
117[C₆H₄FO]⁺Cl˙Loss of a chlorine radical.
110[C₅H₃FO]⁺˙COLoss of carbon monoxide from the phenoxy cation.
Discussion of Predicted Mass Spectra

The fragmentation patterns of the three isomers are expected to be broadly similar due to the presence of the same functional groups.[8] The primary fragmentation pathways will likely involve the propoxy side chain.[9]

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers, but in this case, cleavage of the propyl chain is more likely.

  • Loss of Propene: A common fragmentation for alkyl aryl ethers is the loss of an alkene (propene in this case) via a rearrangement reaction, leading to a radical cation of the corresponding chlorofluorophenol at m/z 146/148.

  • Loss of the Propyl Group: Cleavage of the O-propyl bond will result in a chlorofluorophenoxy cation at m/z 145/147.

While the major fragments will be the same for all three isomers, the relative intensities of these fragment ions may differ slightly. These subtle differences in fragmentation efficiencies, influenced by the electronic effects of the substituent positions on the stability of the resulting ions, can be used for differentiation, especially when analyzed with high-resolution mass spectrometry.

Conclusion

The spectroscopic characterization of 2-chloro-1-fluoro-4-propoxybenzene and its structural isomers, 1-chloro-2-fluoro-4-propoxybenzene and 4-chloro-1-fluoro-2-propoxybenzene, relies on a multi-technique approach. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, with the chemical shifts and coupling patterns of the aromatic nuclei providing a unique fingerprint for each isomer. Infrared spectroscopy, particularly the out-of-plane bending vibrations in the fingerprint region, confirms the substitution pattern and offers a rapid method for differentiation. Finally, mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis, where subtle differences in fragment ion intensities can distinguish between the isomers. By leveraging the strengths of each of these techniques, researchers can confidently identify and characterize these closely related compounds.

References

  • Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(1), 33-44.
  • Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 28-33. [Link]

  • LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

  • Favretto, D., D'Alpaos, M., & Traldi, P. (1997). The mass spectrometric behaviour of some halogen-containing epoxyethers. European Mass Spectrometry, 3(1), 37-48.
  • Scripps Center for Metabolomics. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

Sources

Comparative

Certified Reference Materials and Purity Validation for 2-Chloro-1-fluoro-4-propoxybenzene: A Comparison Guide

Executive Summary 2-Chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5)[1] is a highly specialized halogenated aromatic ether utilized as a critical building block in the development of advanced pharmaceuticals and agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-1-fluoro-4-propoxybenzene (CAS: 1862372-91-5)[1] is a highly specialized halogenated aromatic ether utilized as a critical building block in the development of advanced pharmaceuticals and agrochemicals. The specific substitution pattern—incorporating chloro, fluoro, and propoxy groups—heavily influences the lipophilicity, metabolic stability, and overall pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Because halogens dictate such critical biological interactions, the absolute purity of this intermediate is paramount. Using non-certified materials can introduce structurally related impurities (e.g., des-fluoro or regioisomeric analogs) that propagate silently through complex synthetic pathways. This guide objectively compares the utility of ISO 17034 Certified Reference Materials (CRMs) against standard analytical grades and details the rigorous, self-validating analytical workflows required to achieve absolute purity assignment.

Material Grade Comparison: The Causality Behind ISO 17034

In analytical chemistry and drug development, not all reference standards are created equal. According to ISO 17034 standards, a Certified Reference Material (CRM) must be characterized by a metrologically valid procedure and accompanied by a certificate detailing the specified property value, its associated measurement uncertainty, and a statement of metrological traceability to the International System of Units (SI)[2].

The causality here is risk mitigation: relying on an analytical grade standard with an uncharacterized 1.5% impurity can lead to the overestimation of product yields, calibration curve skewing, and regulatory rejection[3].

Table 1: Performance and Compliance Comparison of Material Grades
FeatureISO 17034 CRMAnalytical Grade StandardTechnical Grade
Typical Purity >99.5% (Exact value certified)>98.0% (Approximate)90 - 95%
Metrological Traceability Fully traceable to SI units[2]May or may not be traceableNot traceable
Uncertainty Budget Rigorously calculated (e.g., ± 0.2%)Not providedNot provided
Certificate of Analysis Mandatory, comprehensive (ISO 17034)Standard CoABasic specs only
Best Use Case Quantitative assay, method validation, instrument calibrationQualitative screening, routine synthesisBulk synthesis, early R&D

Purity Validation Workflows: A Self-Validating System

To achieve CRM-level certification, manufacturers cannot rely on a single analytical method. As a best practice, we employ orthogonal analytical techniques to create a self-validating system . The two primary methodologies are the Mass Balance (MB) approach and Quantitative Nuclear Magnetic Resonance (qNMR)[4].

  • Mass Balance (MB): This indirect method calculates purity by subtracting the sum of all measured impurities (organic, volatile, water, and inorganic) from 100%. While comprehensive, it is susceptible to error propagation from multiple distinct assays.

  • Quantitative NMR (qNMR): A direct ratio method that determines purity by comparing the signal intensity of the analyte to an internal standard (IS). Because the NMR signal area is directly proportional to the number of nuclei, qNMR provides absolute quantification without needing to identify every single impurity[5].

Causality of the System: qNMR can overestimate purity if a structurally related impurity perfectly overlaps with the target NMR signal. Conversely, chromatography (used in MB) can underestimate purity if relative response factors are not perfectly calibrated. Combining them ensures absolute trustworthiness: if the MB and qNMR values align, the purity assignment is validated[6].

PurityValidation cluster_MB Mass Balance (MB) Approach cluster_qNMR qNMR Approach Start 2-Chloro-1-fluoro-4-propoxybenzene Candidate Batch OrgImp Organic Impurities (GC-FID / HPLC-UV) Start->OrgImp VolImp Volatiles & Water (HS-GC & Karl Fischer) Start->VolImp Inorg Inorganic Ash (ICP-MS / TGA) Start->Inorg IS_Select SI-Traceable IS Selection (e.g., 1,4-Difluorobenzene) Start->IS_Select MB_Calc Purity = 100% - Σ(Impurities) OrgImp->MB_Calc VolImp->MB_Calc Inorg->MB_Calc Orthogonal Orthogonal Validation (MB ≈ qNMR) MB_Calc->Orthogonal NMR_Acq 19F or 1H NMR Acquisition (Optimized T1 Relaxation) IS_Select->NMR_Acq qNMR_Calc Direct Purity Calculation via Signal Integration NMR_Acq->qNMR_Calc qNMR_Calc->Orthogonal CRM_Cert ISO 17034 CRM Certification (Certified Value ± Uncertainty) Orthogonal->CRM_Cert

Figure 1: Orthogonal purity validation workflow combining Mass Balance and qNMR.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Quantification via 19F qNMR

Causality behind the choice: The single fluorine atom in 2-chloro-1-fluoro-4-propoxybenzene provides a distinct, isolated singlet in the 19F NMR spectrum. This purposefully avoids the complex multiplet overlap often encountered in the aromatic region of 1H NMR, drastically reducing the risk of integration errors and baseline distortion[7].

  • Internal Standard (IS) Selection: Select an SI-traceable CRM internal standard, such as 1,4-Difluorobenzene. Ensure the IS does not react with the analyte and its 19F signal does not overlap with the target peak.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg) calibrated under ISO 17025 conditions, accurately weigh ~20 mg of the analyte and ~10 mg of the IS into a static-free vial.

  • Solvation: Dissolve the mixture in 1.0 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step): Acquire the 19F NMR spectrum with a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 > 30 seconds). Causality: This ensures complete spin relaxation between pulses, which is an absolute physical requirement for quantitative accuracy[4].

  • Data Processing: Apply rigorous phase and baseline corrections. Integrate the analyte and IS peaks. Calculate the mass fraction (purity) using the standard qNMR equation based on molar masses, sample weights, and integration ratios.

Protocol B: Mass Balance via GC-FID and Titration

Causality behind the choice: To validate the qNMR result, we must account for every possible contaminant class physically present in the matrix[8].

  • Organic Impurities (GC-FID): Dissolve the sample in methanol (1 mg/mL). Inject 1 µL into a GC equipped with a capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm) and a Flame Ionization Detector (FID). Run a temperature gradient from 50°C to 280°C. Calculate the area percent of the main peak versus all secondary peaks.

  • Moisture Content (Karl Fischer): Titrate ~100 mg of the sample using a volumetric Karl Fischer apparatus to determine residual water content.

  • Volatile Organics (HS-GC): Analyze for residual synthesis solvents (e.g., ethers, alkanes) using Headspace Gas Chromatography.

  • Calculation: Subtract the percentage of water, volatile solvents, and organic impurities from 100%.

Experimental Data & Case Study

Below is a comparative data set validating a candidate batch of 2-chloro-1-fluoro-4-propoxybenzene. The close agreement between the two orthogonal methods establishes the high confidence required for a CRM.

Table 2: Purity Validation Results for 2-Chloro-1-fluoro-4-propoxybenzene (Batch #CFP-2026)
Analytical ParameterMethodologyMeasured ValueContribution to Impurity
Organic Impurities GC-FID (Area %)99.72% (Main Peak)0.28%
Moisture Content Karl Fischer Titration0.05% w/w0.05%
Residual Solvents Headspace GC0.02% w/w0.02%
Inorganic Ash Residue on Ignition< 0.01% w/w0.01%
Calculated Mass Balance 100% - Σ(Impurities) 99.64% ± 0.15% N/A
Absolute Purity (qNMR) 19F qNMR vs. IS 99.61% ± 0.12% N/A

References

  • Title: 1243445-56-8 | 2-Chloro-4-cyclopropoxy-1-fluorobenzene | Source: bldpharm.com | URL: 1

  • Title: QNMR for Reference Material Preparation | Source: encyclopedia.pub | URL: 5

  • Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Source: usp.org | URL: 7

  • Title: What Is ISO 17034? | Source: ansi.org | URL: 2

  • Title: Development of a New Purity Certified Reference Material of Gamma Linolenic Acid Methyl Ester | Source: nih.gov | URL: 8

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation | Source: mdpi.com | URL: 4

  • Title: (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation | Source: researchgate.net | URL: 6

  • Title: Select the Right Reference or Certified Reference Materials | Source: coleparmer.com | URL: 3

Sources

Validation

Comparing steric effects of propoxy vs ethoxy groups in fluorinated benzenes

An in-depth analysis of steric effects in fluorinated benzenes is critical for medicinal chemists and process scientists. Modulating alkoxy substituents—specifically transitioning from an ethoxy ( −OCH2​CH3​ ) to a propo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of steric effects in fluorinated benzenes is critical for medicinal chemists and process scientists. Modulating alkoxy substituents—specifically transitioning from an ethoxy ( −OCH2​CH3​ ) to a propoxy ( −OCH2​CH2​CH3​ ) group—is a classical strategy to tune a molecule's lipophilicity (logP) and target-pocket occupancy. However, this seemingly minor addition of a single methylene unit introduces profound geometric and kinetic consequences, particularly concerning nucleophilic aromatic substitution (SNAr) reactivity and conformational flexibility.

This guide provides an objective, data-supported comparison of the steric and kinetic profiles of ethoxy versus propoxy groups in fluorinated benzenes, complete with self-validating experimental protocols for empirical verification.

Mechanistic Causality: Steric Bulk and Conformational Dynamics

Fluorinated benzenes are highly polarized systems. The strongly electronegative fluorine atom withdraws electron density via induction, activating the aromatic ring toward nucleophilic attack while simultaneously influencing the conformation of adjacent substituents.

The Ethoxy Profile: Kinetic Favorability

The ethoxy group possesses minimal steric bulk beyond the critical α -carbon. In the context of SNAr reactions—where an ethoxide anion attacks a fluorobenzene to displace the fluorine—the low steric penalty allows for a lower activation energy barrier. The nucleophile can easily approach the π -system at the optimal Bürgi-Dunitz trajectory to form the requisite anionic Meisenheimer complex. Furthermore, once attached to the ring, the ethoxy group can adopt a relatively planar conformation with the benzene ring, maximizing the resonance donation of the oxygen lone pair without severe steric clashing with ortho-fluorine atoms.

The Propoxy Profile: The Conformational Penalty

The propoxy group introduces a β -carbon that exponentially increases the molecule's conformational flexibility and effective steric volume. According to bond vector and polarity analyses of partially fluorinated alkoxy groups [1], the extended alkyl chain of the propoxy group experiences significant steric repulsion (the "gauche effect" equivalent in alkoxy systems) when placed ortho to a fluorine atom. To alleviate this steric clash, the propoxy chain is forced out of the aromatic plane. This orthogonal twist breaks the p

π orbital overlap between the oxygen lone pair and the aromatic ring, fundamentally altering the electronic character of the molecule.

In synthetic applications, the steric bulk of the propoxide nucleophile significantly hinders its ability to attack fluorinated benzenes, often resulting in slower reaction rates, lower yields, and a shift toward thermodynamic rather than kinetic control[2].

MechanisticPathways A Fluorobenzene Substrate B Ethoxide (-OEt) Nucleophile A->B + NaOEt C Propoxide (-OPr) Nucleophile A->C + NaOPr D Low Steric Hindrance Rapid Meisenheimer Formation B->D E High Steric Hindrance Slower Meisenheimer Formation C->E F High Yield SNAr Kinetic Product D->F Fast G Lower Yield / Requires Heat Thermodynamic Control E->G Slow

Mechanistic divergence in SNAr pathways based on the steric bulk of ethoxide versus propoxide nucleophiles.

Quantitative Data Comparison

The following table synthesizes the physicochemical and kinetic parameters that differentiate ethoxy and propoxy groups when interacting with fluorinated benzenes.

ParameterEthoxy Group ( −OEt )Propoxy Group ( −OPr )Mechanistic Implication
Relative SNAr Rate ( krel​ ) 1.0 (Baseline)~0.38The extra methylene in propoxide increases the transition state energy, reducing the reaction rate by >60%.
Lipophilicity Contribution ( π ) +0.38+0.88Propoxy significantly increases logP, driving higher lipid membrane permeability in drug design.
Taft Steric Parameter ( Es​ ) -0.07-0.36A more negative Es​ value quantifies the substantially larger spatial requirement of the propoxy chain.
Ortho-Fluorine Tolerance HighLowPropoxy groups require out-of-plane rotation to avoid steric clash with ortho-fluorines, disrupting resonance.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the steric differences between these groups, researchers must employ rigorous, self-validating kinetic assays. The following protocols utilize internal standards and immediate chemical quenching to ensure that the data accurately reflects the underlying causality of the reaction, free from sampling artifacts.

Protocol 1: Kinetic Profiling of SNAr Reactions (Ethoxide vs. Propoxide)

This protocol measures the relative reaction rates of sodium ethoxide versus sodium propoxide reacting with 1,4-difluorobenzene.

Causality & Validation: We utilize Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent to leave the alkoxide nucleophile unsolvated and highly reactive. The reaction is quenched with cold acidic buffer to instantly protonate the alkoxide, freezing the kinetic state. Trifluorotoluene is used as an internal standard for 19 F NMR because its chemical shift (-63 ppm) does not overlap with the substrate or product, ensuring perfect mass-balance validation [3].

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under N 2​ , dissolve 1,4-difluorobenzene (1.0 mmol) and trifluorotoluene (0.5 mmol, internal standard) in anhydrous DMSO (5.0 mL).

  • Equilibration: Heat the reaction mixture to a precise 60 °C using a thermostated oil bath.

  • Initiation: Inject 1.2 mmol of the chosen nucleophile (either 1.0 M NaOEt in ethanol or 1.0 M NaOPr in propanol) to initiate the reaction.

  • Aliquoting & Quenching: At precise intervals (e.g., 5, 10, 20, 30, 60 minutes), extract a 100 µL aliquot and immediately inject it into a vial containing 500 µL of cold 0.1 M HCl. Explanation: The acid instantly neutralizes the alkoxide, halting the SNAr reaction.

  • Extraction: Add 500 µL of CDCl 3​ to the quenched vial, vortex for 10 seconds, and allow phase separation. Extract the lower organic layer into an NMR tube.

  • Analysis: Acquire 19 F NMR spectra. Integrate the product peak (mono-alkoxy fluorobenzene) against the trifluorotoluene internal standard to calculate precise conversion percentages and derive the pseudo-first-order rate constants ( kobs​ ).

ProtocolWorkflow S1 Reaction Setup (Internal Std Added) S2 Aliquoting & Acid Quench S1->S2 Timepoints S3 19F NMR Acquisition S2->S3 Isolate S4 Kinetic Analysis (Rate vs. Bulk) S3->S4 Integrate

Self-validating experimental workflow for kinetic profiling of alkoxy-fluorobenzene SNAr reactions.

Protocol 2: Conformational Analysis via 2D NOESY NMR

To validate the steric clash between a propoxy group and an ortho-fluorine atom, Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to map through-space atomic distances.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the synthesized 1-propoxy-2-fluorobenzene (and 1-ethoxy-2-fluorobenzene as a control) in 0.6 mL of CDCl 3​ .

  • Acquisition: Run a 1 H- 19 F Heteronuclear NOESY (HOESY) experiment at 298 K.

  • Data Interpretation: Analyze the cross-peaks between the fluorine atom and the α , β , and γ protons of the alkoxy chain.

  • Validation: A strong cross-peak between the fluorine and the α -CH 2​ of the ethoxy group indicates a planar conformation. Conversely, the absence of this peak in the propoxy derivative—coupled with cross-peaks to the β -CH 2​ —empirically proves that steric hindrance has forced the propoxy chain out of the aromatic plane.

References

  • Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed.[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Center for Biotechnology Information (PMC).[Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Chemical Reviews.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide to the Safe Handling and Disposal of 2-Chloro-1-fluoro-4-propoxybenzene

For drug development professionals and synthetic chemists, managing halogenated aromatic ethers like 2-Chloro-1-fluoro-4-propoxybenzene requires stringent operational oversight. Because of its specific molecular architec...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, managing halogenated aromatic ethers like 2-Chloro-1-fluoro-4-propoxybenzene requires stringent operational oversight. Because of its specific molecular architecture—containing both chlorine and fluorine substituents on a benzene ring—this compound cannot be treated as standard organic waste[1]. This guide establishes a self-validating protocol for its disposal, ensuring environmental compliance, laboratory safety, and cost-effective waste management.

Chemical Profiling & The Causality of Disposal Constraints

Why does 2-Chloro-1-fluoro-4-propoxybenzene require specialized disposal? The presence of halogen atoms (Cl, F) fundamentally alters the thermal degradation profile of the molecule. When incinerated under standard conditions, halogenated organics generate highly corrosive and toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

To neutralize these byproducts, environmental regulatory agencies mandate that halogenated waste be processed in specialized high-temperature rotary kiln incinerators equipped with caustic scrubbing systems[2]. Mixing this compound with non-halogenated waste dilutes the halogen content but dramatically increases the volume of waste requiring this expensive, specialized treatment, leading to unnecessary operational costs for the laboratory[3]. Therefore, strict segregation of halogenated and non-halogenated solvents is a universal standard in laboratory safety guidelines[4][5].

Quantitative Disposal Metrics

The following table summarizes the critical physicochemical and regulatory data that dictate the handling of 2-Chloro-1-fluoro-4-propoxybenzene.

Property / MetricValueOperational Impact
CAS Number 1862372-91-5Primary identifier required for hazardous waste manifesting[1].
Molecular Formula C9H10ClFODetermines combustion stoichiometry and scrubber load.
Waste Classification Halogenated OrganicMandates segregation from non-halogenated solvents (e.g., ethanol, hexane)[5].
Water Tolerance in Waste < 5% recommendedExcess water disrupts the thermal efficiency of rotary kiln incineration.
Regulatory Framework EPA 40 CFR 261Governs accumulation limits, satellite storage, and transport[6].

Waste Routing & Decision Matrix

The logical flow of waste classification ensures that liquid and solid waste streams are routed to their appropriate terminal destruction facilities.

WasteRouting Start 2-Chloro-1-fluoro-4-propoxybenzene Waste Generation Decision Physical State? Start->Decision Liquid Liquid Waste (Pure or Solvent Mixture) Decision->Liquid Liquid Solid Solid Waste (Contaminated PPE/Debris) Decision->Solid Solid/Absorbent Halogenated Halogenated Organic Waste Container (<5% Water) Liquid->Halogenated SolidContainer Hazardous Solid Waste Container (Double Bagged) Solid->SolidContainer Incineration High-Temp Rotary Kiln Incineration w/ Caustic Scrubbing Halogenated->Incineration SolidContainer->Incineration

Workflow for classifying and routing 2-Chloro-1-fluoro-4-propoxybenzene waste.

Step-by-Step Methodologies for Disposal

To maintain scientific integrity and safety, the following protocols are designed as self-validating systems . Each step includes a verification mechanism to prevent downstream contamination or regulatory violations.

Protocol A: Routine Liquid Waste Collection
  • Segregation & Compatibility Check:

    • Action: Select a chemically compatible container (e.g., HDPE or PTFE-lined glass) strictly labeled as "Hazardous Waste: Halogenated Organics".

    • Causality: Halogenated compounds must be kept separate from non-halogenated waste because their disposal requires extra, costly treatment steps to remove halogens[3].

    • Validation: Before adding waste, verify that the mixture contains no reactive metals, strong bases, or >5% water.

  • Transfer:

    • Action: Use a closed-funnel system inside a certified chemical fume hood to transfer 2-Chloro-1-fluoro-4-propoxybenzene reaction mixtures into the waste container.

    • Validation: Inspect the secondary containment tray beneath the waste jug for any signs of micro-leaks or spills immediately after transfer.

  • Volume Management:

    • Action: Cease filling when the container reaches 80% capacity.

    • Causality: Headspace is required to accommodate vapor expansion and prevent pressure-induced ruptures.

  • Documentation:

    • Action: Log the exact volume and chemical constituents on the hazardous waste tag immediately.

    • Validation: The sum of the logged additions must visually match the fill line on the container, ensuring an accurate manifest for Environmental Health & Safety (EHS) pickup[5].

Protocol B: Spill Containment and Solid Debris Disposal
  • Containment & Absorption:

    • Action: In the event of a spill, apply an inert, inorganic absorbent (e.g., vermiculite or a commercial spill kit) to the liquid. Do not use combustible materials like paper towels.

    • Causality: Halogenated organics can degrade organic absorbents over time or create hazardous off-gassing.

  • Collection:

    • Action: Sweep the contaminated absorbent using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment:

    • Action: Place the primary bag into a secondary rigid container (e.g., a plastic pail with a secure lid). Label it as "Solid Hazardous Waste: Halogenated Debris".

  • Surface Decontamination:

    • Action: Triple-rinse the spill surface with a minimal amount of a compatible volatile halogenated solvent (like dichloromethane).

    • Validation: Transfer the rinsate to the liquid halogenated waste container (Protocol A) to ensure no residual 2-Chloro-1-fluoro-4-propoxybenzene remains on the benchtop.

Protocol C: Empty Container Management
  • Triple Rinsing:

    • Action: Empty solvent bottles that previously held 2-Chloro-1-fluoro-4-propoxybenzene must be triple-rinsed with an appropriate organic solvent[4].

    • Causality: By EPA definition, a container is not truly "empty" until residual chemicals are removed. The rinsate captures the remaining halogenated residue.

  • Rinsate Disposal:

    • Action: Pour the rinsate into the Halogenated Organic Waste container.

  • Final Disposal:

    • Action: Deface the original chemical label and dispose of the clean, dry bottle as laboratory glass waste[4].

Regulatory Grounding

Under , halogenated solvents and their mixtures are strictly regulated[3][6]. The Toxicity Characteristic Leaching Procedure (TCLP) dictates that even trace amounts of certain halogenated compounds can render an entire waste stream hazardous. Furthermore, the EPA's Technical Resource Document for Halogenated Organic Containing Wastes specifies that liquid injection incineration or rotary kiln incineration with caustic scrubbing is the only acceptable, compliant treatment for high-chlorine and high-fluorine content wastes[2]. Research institutions strictly enforce these separation protocols to comply with federal mandates and to mitigate the escalating costs of chemical disposal[4][5].

References

  • Title: 2-Chloro-1-fluoro-4-propoxybenzene CAS#: 578754-42-4 / 1862372-91-5 Source: Chemsrc URL: [Link]

  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison Environment, Health & Safety URL: [Link]

  • Title: Laboratory Hazardous Waste Management - Facilities Source: University of British Columbia Safety & Risk Services URL: [Link]

  • Title: Chemical Waste | Environmental Health & Safety (EHS) Source: University of Texas at Austin URL: [Link]

  • Title: Laboratory Hazardous Waste Management Guide Source: University of Tennessee Safety Office URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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